2-(Trifluoromethoxy)fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYEFFTFFRSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380451 | |
| Record name | 2-(Trifluoromethoxy)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-18-5 | |
| Record name | 2-(Trifluoromethoxy)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-2-(trifluoromethoxy)benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethoxy)fluorobenzene (CAS 2106-18-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)fluorobenzene (CAS RN: 2106-18-5), a fluorinated aromatic compound of increasing interest in the chemical, pharmaceutical, and material science sectors. This document consolidates key physicochemical properties, safety and handling protocols, and detailed methodologies for its synthesis. The strategic importance of the trifluoromethoxy group in modifying molecular properties is discussed, highlighting the compound's role as a versatile intermediate in the synthesis of advanced materials and biologically active molecules.[1][2] While specific commercial end-products derived directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are prevalent in a range of modern agrochemicals and pharmaceuticals.
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its application in chemical synthesis and material science.
| Property | Value | Reference |
| CAS Number | 2106-18-5 | [1] |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.10 g/mol | [1] |
| Boiling Point | 90 °C at 20 mm Hg (lit.); 105-106 °C (lit.) | |
| Density | 1.326 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.39 - 1.468 (lit.) | [1] |
| Flash Point | 198 °F | |
| Vapor Pressure | 24.3 mmHg at 25°C | |
| Storage Temperature | Room Temperature, Sealed in Dry |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) due to the coupling of the four aromatic protons with each other and with the fluorine atom on the ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the fluorine atom and the oxygen will also show characteristic shifts and coupling patterns.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethoxy group.
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. Key fragmentation patterns would likely involve the loss of the trifluoromethoxy group (-OCF₃) or cleavage of the ether bond.
Safety and Handling
This compound is classified as a flammable liquid and an irritant. Proper safety precautions are essential during its handling and use in a laboratory or industrial setting.
| Hazard Information | Details |
| Hazard Codes | Xi (Irritant), F (Flammable) |
| Risk Statements | R11 (Highly flammable), R36/37/38 (Irritating to eyes, respiratory system and skin) |
| Safety Statements | S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) |
| RIDADR | UN 1993 |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved via the trifluoromethoxylation of 2-fluorophenol. A general one-step process involves the reaction of a substituted phenol with a perhalomethane and hydrogen fluoride under pressure. The following protocol is adapted from established methods for the synthesis of aryl trifluoromethyl ethers.
Reaction: 2-Fluorophenol + CCl₄ + HF → this compound
Materials and Equipment:
-
2-Fluorophenol
-
Carbon tetrachloride (CCl₄)
-
Anhydrous hydrogen fluoride (HF)
-
Hastelloy C bomb or a similar high-pressure reactor
-
Dry ice/acetone bath
-
Fluorotrichloromethane (for workup)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Charging the Reactor: In a 200 ml Hastelloy C bomb, charge 2-fluorophenol (0.07 mole) and carbon tetrachloride (0.21 mole).
-
Addition of HF: Seal the bomb and cool it in a dry ice/acetone bath. Carefully introduce anhydrous hydrogen fluoride (approx. 40 g) into the cooled reactor.
-
Reaction: Agitate the sealed reactor at 150°C for approximately 8 hours. The reaction proceeds under autogenous pressure.
-
Workup: After the reaction is complete, cool the reactor in an ice-water bath. Carefully vent any residual pressure. Dilute the reaction mixture with 50 ml of water and 50 ml of fluorotrichloromethane.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent (e.g., MgSO₄). The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Applications in Research and Drug Development
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry and agrochemical design due to its unique electronic properties and high lipophilicity. It can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, this compound serves as a key building block for introducing the 2-fluoro-6-(trifluoromethoxy)phenyl moiety into more complex molecules.[1]
While a specific, commercialized drug or pesticide synthesized directly from this compound is not prominently documented, its structural elements are found in various biologically active compounds. For instance, fluorinated phenyl ethers are integral components of certain herbicides and fungicides. The presence of both a fluorine atom and a trifluoromethoxy group on the same aromatic ring offers a unique combination of electronic and steric properties that can be exploited in the design of novel active ingredients.
Logical Relationship in Drug/Agrochemical Design:
The use of this compound as a building block follows a logical progression in the development of new chemical entities.
Due to the lack of a specific end-product synthesized from this starting material in the available literature, a detailed signaling pathway cannot be provided. However, the general principle involves the final molecule, containing the fluorinated moiety, interacting with a specific biological target, such as an enzyme or receptor, to elicit a therapeutic or pesticidal effect. The unique properties conferred by the trifluoromethoxy group are intended to enhance this interaction and the overall performance of the molecule.
Conclusion
This compound is a valuable fluorinated intermediate with significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its physicochemical properties and the strategic importance of the trifluoromethoxy group make it a compound of interest for researchers and developers in these fields. While detailed spectral data and specific applications in commercial products are not widely published, the synthetic methodologies are established. Further research into the applications of this versatile building block is warranted to fully explore its potential in creating next-generation chemical products.
References
An In-depth Technical Guide to the Synthesis and Reactivity of 2-(Trifluoromethoxy)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)fluorobenzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring imparts unique electronic properties, enhanced lipophilicity, and metabolic stability to molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Synthesis of this compound
The synthesis of this compound can be achieved through a one-step process from readily available starting materials. A common method involves the reaction of 2-fluorophenol with a source of the trifluoromethyl group in the presence of a fluorinating agent.
One-Step Synthesis from 2-Fluorophenol
A patented method describes the synthesis of 2-fluorophenyl trifluoromethyl ether (this compound) from 2-fluorophenol, carbon tetrachloride, and hydrogen fluoride under pressure.
Experimental Protocol:
A 200 ml Hastelloy C bomb is charged with 7.84 g (0.07 mole) of 2-fluorophenol and 32 g (0.21 mole) of carbon tetrachloride. The bomb is then sealed, cooled in a dry ice and acetone bath, and charged with 40 g of hydrogen fluoride (HF). The reaction mixture is agitated at 150°C for 8 hours. After cooling in an ice-water bath, the contents are carefully diluted with 50 ml of water and 50 ml of fluorotrichloromethane. The organic layer is separated, washed with water, and dried to yield the desired product.[1]
Quantitative Data:
| Starting Material | Moles | Reagents | Reaction Conditions | Yield |
| 2-Fluorophenol | 0.07 | CCl4 (0.21 mole), HF (40 g) | 150°C, 8 hours | 6.2 g |
Reactivity of this compound
The reactivity of this compound is characterized by the influence of its two electron-withdrawing groups. This electronic nature makes the aromatic ring susceptible to certain types of reactions, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds. A key strategy for the functionalization of this compound involves its conversion to a more versatile intermediate, such as a boronic acid derivative, which can then participate in a wide range of cross-coupling reactions.
Conversion to 2-(Trifluoromethoxy)phenylboronic Acid
A common approach to functionalize aryl halides is through the formation of an organoboron intermediate. While this compound itself is not a halide, a bromo-derivative can be used as a precursor to the corresponding boronic acid. This boronic acid is a valuable building block for Suzuki-Miyaura cross-coupling reactions.
Synthesis of 2-(Trifluoromethoxy)phenylboronic acid from 1-bromo-2-(trifluoromethoxy)benzene:
Experimental Protocol:
To a solution of 1-bromo-2-(trifluoromethoxy)benzene (2 g, 8.2 mmol) in tetrahydrofuran (28 mL) at -78°C, n-butyllithium (5.9 mL, 9.5 mmol) is slowly added dropwise. The reaction is stirred for 45 minutes. Subsequently, triisopropyl borate (2.58 mL, 11.1 mmol) is added dropwise, and the reaction mixture is slowly warmed to room temperature over 16 hours. The reaction is then quenched with 1N HCl (20 mL) and stirred for 30 minutes. The mixture is extracted with ethyl acetate, and the organic phases are combined, washed with water and brine, and dried over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the target product, 2-(trifluoromethoxy)phenylboronic acid, is obtained as a white solid.[1]
Quantitative Data:
| Starting Material | Moles | Reagents | Reaction Conditions | Yield |
| 1-Bromo-2-(trifluoromethoxy)benzene | 8.2 mmol | n-BuLi (9.5 mmol), Triisopropyl borate (11.1 mmol) | -78°C to room temperature, 16 hours | 1.10 g (65%) |
A more modern and direct approach to synthesize arylboronic acids is through the iridium-catalyzed C-H borylation of the aromatic ring. This method avoids the need for a pre-functionalized starting material like an aryl halide. While a specific protocol for this compound is not detailed in the searched literature, general procedures for anisole derivatives are well-established and could be adapted.[2]
Conceptual Workflow for Direct C-H Borylation:
Caption: Conceptual workflow for the direct C-H borylation of this compound.
Suzuki-Miyaura Cross-Coupling Reactions
Once 2-(trifluoromethoxy)phenylboronic acid or its pinacol ester is synthesized, it can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds with a variety of aryl or vinyl halides or triflates.[3][4][5]
General Experimental Protocol for Suzuki-Miyaura Coupling:
A reaction vessel is charged with 2-(trifluoromethoxy)phenylboronic acid (1.0 eq.), the aryl or vinyl halide/triflate (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.). A suitable solvent system, for example, a mixture of toluene, ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
Conceptual Reaction Pathway for SNAr:
Caption: Conceptual pathway for a nucleophilic aromatic substitution (SNAr) reaction.
Conclusion
This compound is a valuable building block in modern organic synthesis. Its preparation from 2-fluorophenol is straightforward. While its direct reactivity can be challenging, its conversion to the corresponding boronic acid opens up a vast array of possibilities for constructing complex molecules through well-established cross-coupling methodologies like the Suzuki-Miyaura reaction. The electronic properties of the ring also suggest potential for nucleophilic aromatic substitution reactions. This guide provides foundational protocols and conceptual frameworks to aid researchers in the effective utilization of this versatile fluorinated compound. Further exploration into direct C-H functionalization and specific SNAr reactions of this compound is warranted to expand its synthetic utility.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-Catalyzed ortho-C-H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daniel-marcosatanes.github.io [daniel-marcosatanes.github.io]
Physical and chemical properties of 2-(trifluoromethoxy)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(trifluoromethoxy)fluorobenzene (also known as 1-fluoro-2-(trifluoromethoxy)benzene). It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its role as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Core Properties and Identifiers
This compound is a specialized fluorinated aromatic compound. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring imparts unique properties, including high thermal stability and specific reactivity, making it a valuable building block in organic synthesis.[1]
Compound Identification
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Citation |
| IUPAC Name | 1-Fluoro-2-(trifluoromethoxy)benzene | |
| CAS Number | 2106-18-5 | [1] |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.10 g/mol | [1] |
| InChI Key | UKRYEFFTFFRSPY-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C(=C1)F)OC(F)(F)F |
Physical and Chemical Properties
The physical and chemical properties of this compound are detailed below, providing essential data for its handling, storage, and application in synthetic chemistry.
| Property | Value | Citation |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity | ≥ 98% (by GC) | [1] |
| Boiling Point | 105 °C | [1] |
| Density | 1.33 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.39 | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and standard procedures for the determination of its key physical properties.
Synthesis of this compound
Step 1: Formation of a Trichloromethoxy Intermediate (Adapted from a general method)
This step is based on the chlorination of anisoles or phenols to form a trichloromethyl ether intermediate.[2][3]
-
Apparatus Setup: A 1000 mL, four-necked flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet tube for chlorine.
-
Initial Charge: The flask is charged with 2-fluorophenol (1.0 eq) and a suitable solvent such as carbon tetrachloride.
-
Reaction Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture.
-
Chlorination: The mixture is heated to reflux, and chlorine gas is bubbled through the solution under UV irradiation. The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material and the formation of 1-fluoro-2-(trichloromethoxy)benzene.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude trichloromethoxy intermediate.
Step 2: Fluorination to this compound (Adapted from a general method)
This step involves the exchange of chlorine atoms for fluorine atoms using a fluorinating agent.[2][3]
-
Apparatus Setup: A pressure-rated autoclave (e.g., Hastelloy-lined) is charged with the crude 1-fluoro-2-(trichloromethoxy)benzene from the previous step.
-
Fluorination: Anhydrous hydrogen fluoride (HF) (excess) is carefully added to the autoclave. A catalyst, such as antimony pentachloride (SbCl₅) or boron trifluoride (BF₃), may be added to facilitate the reaction.
-
Reaction Conditions: The autoclave is sealed and heated to a temperature typically ranging from 80 to 150 °C. The reaction is maintained under autogenous pressure for several hours.
-
Workup and Purification: After cooling and careful venting of excess HF, the reaction mixture is poured onto ice. The organic layer is separated, washed with a dilute aqueous base (e.g., sodium bicarbonate) and then with brine. The crude product is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and purified by fractional distillation to yield pure this compound.
Determination of Boiling Point (Microscale Method)
This is a standard micro-method for determining the boiling point of a liquid organic compound.[4]
-
Sample Preparation: A small fusion tube is filled with approximately 0.5 mL of this compound.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: The fusion tube is attached to a thermometer using a rubber band or wire.
-
Heating: The assembly is placed in a heating block or a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). The apparatus is heated gradually.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.
-
Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Determination of Refractive Index
The refractive index can be measured using a standard Abbe refractometer.
-
Calibration: The refractometer is calibrated using a standard of known refractive index at the measurement temperature (e.g., 20 °C).
-
Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted to illuminate the field of view. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Reactivity and Synthetic Applications
This compound serves as a key intermediate in the synthesis of more complex fluorinated compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its reactivity is governed by the electronic effects of the fluorine and trifluoromethoxy substituents on the aromatic ring. Both groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the substituents.[5][6]
Representative Synthetic Workflow: Synthesis of a Beflubutamid Precursor
While a specific multi-step synthesis starting from this compound is not detailed in the provided search results, a representative workflow for the synthesis of a structurally related key agrochemical intermediate, 4-fluoro-3-(trifluoromethyl)phenol, is presented below. This intermediate is a precursor to the herbicide Beflubutamid.[7] This workflow illustrates the types of reactions common for such fluorinated aromatics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
The Trifluoromethoxy Group: A Keystone Substituent in Modern Aromatic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (OCF₃) group into aromatic systems has become a paramount tool in the design of advanced materials and therapeutics. Its unique electronic and physicochemical properties offer a compelling advantage for fine-tuning molecular characteristics to achieve desired biological activities and material functions. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in aromatic systems, detailing its fundamental properties, applications, and the experimental methodologies used for its characterization and synthesis.
Core Physicochemical Properties
The trifluoromethoxy group imparts a unique combination of properties to an aromatic ring, primarily driven by the high electronegativity of the fluorine atoms. These properties distinguish it from other common substituents, including the methoxy (OCH₃) and trifluoromethyl (CF₃) groups.
Electronic Effects
The OCF₃ group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) that is not significantly counteracted by resonance donation (+R) from the oxygen lone pairs. This "pseudo-halogen" character significantly influences the reactivity and properties of the aromatic ring.[1] The electron-withdrawing nature of the trifluoromethoxy group can be quantified by Hammett constants (σ), which are essential for predicting reaction rates and equilibria.
Lipophilicity
A defining feature of the trifluoromethoxy group is its high lipophilicity.[2][3] It is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a trifluoromethyl group.[3] This property is crucial for enhancing the ability of drug candidates to cross biological membranes, thereby improving their absorption, distribution, metabolism, and excretion (ADME) profile.[3] The contribution of a substituent to lipophilicity is often quantified by the Hansch-Fujita lipophilicity parameter (π).
Metabolic Stability
Aromatic compounds bearing a trifluoromethoxy group exhibit remarkable metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4] This increased stability can lead to a longer biological half-life and a more predictable pharmacokinetic profile for drug candidates.[2]
Quantitative Physicochemical Data
To facilitate direct comparison, the key physicochemical parameters of the trifluoromethoxy group are summarized below, alongside those of other relevant substituents.
| Substituent | Hammett Constant (σp) | Hansch-Fujita Lipophilicity Parameter (π) |
| -OCF₃ | 0.35 | 1.04 [3] |
| -CF₃ | 0.54 | 0.88[3] |
| -OCH₃ | -0.27 | -0.02 |
| -Cl | 0.23 | 0.71 |
| -F | 0.06 | 0.14 |
| -H | 0.00 | 0.00 |
Applications in Drug Discovery and Materials Science
The unique properties of the trifluoromethoxy group have led to its widespread use in various fields.
-
Medicinal Chemistry: The OCF₃ group is frequently incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and modulate target binding affinity.[3] A notable example is Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), which features a trifluoromethoxy-substituted benzothiazole core.[5]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and environmental persistence of pesticides and herbicides.
-
Materials Science: The electronic properties of the OCF₃ group are leveraged in the development of advanced materials, including polymers and liquid crystals, where it can influence properties such as thermal stability and dielectric constant.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of trifluoromethoxy-substituted aromatic compounds.
Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid
This protocol describes a common method for synthesizing a key building block for cross-coupling reactions.[6]
Materials:
-
1-bromo-4-(trifluoromethoxy)benzene
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
6 M Hydrochloric acid (HCl)
-
Heptane
-
20% (w/w) aqueous sodium chloride solution
Procedure:
-
Dissolve 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) and triisopropyl borate (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the cooled solution while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by slowly adding 6 M HCl.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Transfer the reaction mixture to a separatory funnel and add heptane and 20% aqueous sodium chloride solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-(trifluoromethoxy)phenylboronic acid can be purified by recrystallization or column chromatography.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by hepatic enzymes.[4][7][8][9]
Materials:
-
Test compound (trifluoromethoxy-substituted aromatic)
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of the ice-cold stopping solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Spectroscopic Characterization (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is essential for confirming the structure of trifluoromethoxy-substituted aromatic compounds.
General Procedure:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
¹H NMR: Aromatic protons will show characteristic splitting patterns. The chemical shifts will be influenced by the electron-withdrawing nature of the OCF₃ group.
-
¹³C NMR: The carbon of the OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to the OCF₃ group will also show coupling to the fluorine atoms.
-
¹⁹F NMR: The OCF₃ group will typically show a singlet in the proton-decoupled spectrum. The chemical shift is characteristic of the trifluoromethoxy group.
Visualizations
Signaling Pathway of Riluzole
Riluzole, a drug containing a trifluoromethoxy group, has a multi-faceted mechanism of action primarily targeting glutamatergic neurotransmission.[10][11]
Caption: Mechanism of action of Riluzole, highlighting its effects on glutamate signaling.
Experimental Workflow for High-Throughput Screening
This diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify bioactive compounds, such as those containing a trifluoromethoxy group.[12][13][14][15][16]
Caption: A generalized workflow for a high-throughput drug screening campaign.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Riluzole - Wikipedia [en.wikipedia.org]
- 6. 4-Trifluoromethoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. mercell.com [mercell.com]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 11. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plos.figshare.com [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Topic: Electron-Donating vs. Withdrawing Effects of the Trifluoromethoxy Group
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The trifluoromethoxy (-OCF3) group is a unique and increasingly important substituent in medicinal chemistry, agrochemicals, and materials science. Its electronic properties are often a subject of discussion, arising from the interplay of opposing inductive and resonance effects. This technical guide provides a comprehensive analysis of the electron-donating and withdrawing characteristics of the -OCF3 group, supported by quantitative data, detailed experimental methodologies, and logical diagrams to elucidate its dominant nature as a potent electron-withdrawing moiety.
The Duality of the Trifluoromethoxy Group: Inductive vs. Resonance Effects
The electronic character of the trifluoromethoxy group stems from two fundamental electronic effects that operate in opposition: the inductive effect (-I) and the resonance effect (+M or +R).
-
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the carbon atom, which in turn pulls density from the oxygen atom. This effect is transmitted through the sigma (σ) bonds, making the -OCF3 group a powerful electron-withdrawing group by induction. This is the dominant electronic feature of the group.[1]
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system (like a benzene ring). This donation of electron density through π-bonds is a resonance-donating effect. However, the strong inductive pull from the CF3 moiety significantly reduces the availability of these lone pairs for donation, making the resonance effect of the -OCF3 group much weaker compared to a methoxy (-OCH3) group.[2][3]
The net electronic effect is a result of the competition between these two forces. For the trifluoromethoxy group, the powerful -I effect overwhelmingly surpasses the weak +M effect, resulting in a substituent that is strongly electron-withdrawing overall.[4][5][6]
Quantitative Analysis of Electronic Effects
The electronic impact of a substituent is quantified using various physicochemical parameters. Tables below summarize key values for the trifluoromethoxy group in comparison to other common substituents.
Hammett and Taft Substituent Constants
Hammett (σ) and Taft (σ*) constants are fundamental parameters in physical organic chemistry that quantify the electron-donating or withdrawing nature of substituents. Positive values indicate an electron-withdrawing character, while negative values signify an electron-donating character.
-
σ_m (meta): Primarily reflects the inductive effect.
-
σ_p (para): Reflects a combination of inductive and resonance effects.
-
σ_p+: Used for reactions involving the formation of a positive charge at a benzylic position, which is stabilized by electron-donating groups.[7]
-
σ (Taft polar constant):* Quantifies the polar (inductive) effect of substituents in aliphatic systems.[8]
Table 1: Hammett and Taft Substituent Constants
| Substituent | σ_m | σ_p | σ_p+ | σ* (Taft) | Dominant Effect |
| -OCF₃ | 0.40 | 0.35 | 0.52 | ~3.2 | Strong -I |
| -CF₃ | 0.44 | 0.57 | 0.61 | 2.6 | Strong -I |
| -OCH₃ | 0.11 | -0.24 | -0.78 | 1.81 | Strong +M, Weak -I |
| -NO₂ | 0.73 | 0.78 | 0.79 | - | Strong -I, -M |
| -Cl | 0.37 | 0.22 | 0.11 | 2.94 | Strong -I, Weak +M |
| -H | 0.00 | 0.00 | 0.00 | 0.49 | Reference |
Data compiled from various sources, including references[9][10][11][12]. Note that exact values may vary slightly depending on the reaction series used for determination.
The large positive σ values for -OCF3 confirm its strong electron-withdrawing nature, comparable to the trifluoromethyl (-CF3) group and significantly different from the electron-donating methoxy (-OCH3) group.[12]
Impact on Acidity (pKa)
A direct consequence of a group's electronic effect is its influence on the acidity of nearby functional groups. Electron-withdrawing groups stabilize the conjugate base through delocalization or induction, thereby increasing acidity (i.e., lowering the pKa value).
Table 2: pKa Values of Substituted Phenols and Anilinium Ions (in H₂O at 25°C)
| Substituent (at para position) | Phenol pKa | Anilinium Ion pKa |
| -OCF₃ | 8.78 | 3.53 |
| -CF₃ | 9.08 | 3.51 |
| -OCH₃ | 10.21 | 5.34 |
| -NO₂ | 7.15 | 1.02 |
| -Cl | 9.42 | 3.98 |
| -H | 9.99 | 4.60 |
Data compiled from various sources, including references[13][14][15][16][17].
The -OCF3 group significantly lowers the pKa of both phenol and the anilinium ion compared to the unsubstituted parent compounds, demonstrating its potent ability to withdraw electron density and stabilize the resulting anionic or neutral conjugate base.
Physicochemical Properties
The trifluoromethoxy group is also one of the most lipophilic substituents used in drug design. The Hansch lipophilicity parameter (π) quantifies a substituent's contribution to a molecule's partition coefficient (logP). A positive value indicates an increase in lipophilicity.
Table 3: Hansch Lipophilicity Parameter (π)
| Substituent | Hansch π Value |
| -OCF₃ | +1.04 |
| -CF₃ | +0.88 |
| -OCH₃ | -0.02 |
| -Cl | +0.71 |
| -H | 0.00 |
Data sourced from reference[18].
This high lipophilicity, combined with its strong electron-withdrawing nature and metabolic stability, makes the -OCF3 group highly valuable in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[18][19]
Experimental Protocols
The quantitative data presented above are derived from precise experimental measurements. Below are generalized methodologies for determining Hammett constants and pKa values.
Methodology: Determination of Hammett Constants
Hammett constants are typically determined by measuring the equilibrium or rate constants of a reaction for a series of meta- and para-substituted benzene derivatives and comparing them to the unsubstituted compound. The ionization of benzoic acids is the classic reference reaction.[7]
Experimental Workflow:
-
Synthesis: Synthesize a series of meta- and para-substituted benzoic acids (e.g., 4-trifluoromethoxybenzoic acid).
-
Equilibrium Measurement: Determine the acid dissociation constant (Ka) for each synthesized acid in a defined solvent system (e.g., water at 25°C) using potentiometric titration.
-
Calculation: The Hammett constant (σ) is calculated using the Hammett equation: σ = log(K_X / K_H) where K_X is the dissociation constant of the substituted benzoic acid and K_H is the dissociation constant of unsubstituted benzoic acid. The reaction constant (ρ) for this reference reaction is defined as 1.
Methodology: Determination of pKa via ¹⁹F NMR Spectroscopy
For fluorine-containing compounds, ¹⁹F NMR spectroscopy provides a highly sensitive and accurate method for pKa determination. The chemical shift of the ¹⁹F nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation of a nearby acidic group.[20][21][22]
Experimental Protocol:
-
Sample Preparation: Prepare a series of buffered solutions across a range of pH values (e.g., from pH 2 to 12). Add a constant concentration of the trifluoromethoxy-containing compound (e.g., 4-trifluoromethoxyphenol) to each buffer. An internal reference standard may also be added.
-
NMR Acquisition: Record the ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Data Analysis:
-
Measure the ¹⁹F chemical shift (δ) at each pH.
-
Plot the chemical shift (δ) versus the pH of the solution. The data will form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit function). The inflection point of the curve corresponds to the pKa of the compound.
-
The equation for the fit is typically: δ_obs = (δ_A * [A⁻] + δ_HA * [HA]) / ([A⁻] + [HA]) , where δ_obs is the observed chemical shift, and δ_A and δ_HA are the chemical shifts of the fully deprotonated and protonated species, respectively.
-
Conclusion: An Unambiguously Electron-Withdrawing Group
Despite the theoretical potential for resonance donation from its oxygen atom, the trifluoromethoxy group functions as a strong electron-withdrawing substituent under all common chemical contexts. The powerful inductive effect of the three fluorine atoms dominates its electronic character. This is quantitatively confirmed by its large, positive Hammett and Taft constants and its profound acid-strengthening effect on adjacent functional groups. This strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, solidifies the -OCF3 group's role as a "pseudo-halogen" and a critical building block in modern chemical and pharmaceutical design.[4][18][23]
References
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The trifluoromethoxy group: a long-range electron-withdrawing substituent. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. global.oup.com [global.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.viu.ca [web.viu.ca]
- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 14. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journaleras.com [journaleras.com]
- 16. researchgate.net [researchgate.net]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. azom.com [azom.com]
- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Decomposition of 2-(Trifluoromethoxy)fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the stability and decomposition of 2-(trifluoromethoxy)fluorobenzene is not extensively available in peer-reviewed literature. This guide is therefore based on the established chemical principles of related fluorinated aromatic compounds, the known properties of the trifluoromethoxy group, and standardized protocols for stability testing. The experimental protocols and decomposition pathways described herein are illustrative and should be adapted and validated for specific research applications.
Introduction
This compound is a fluorinated aromatic ether that serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The incorporation of the trifluoromethoxy (-OCF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] Understanding the stability and decomposition profile of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final products, as well as for optimizing its storage and handling conditions.
This technical guide provides an in-depth overview of the expected stability of this compound under various stress conditions and outlines detailed experimental protocols for its assessment.
General Stability Profile
The trifluoromethoxy group is recognized for its remarkable chemical stability. This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which also influences the reactivity of the aromatic ring.[2] When attached to an aromatic ring, the -OCF3 group is generally more stable to metabolic degradation than a simple methoxy group. It is also a highly lipophilic substituent.[1]
The stability of this compound can be considered under three main categories:
-
Thermal Stability: Resistance to decomposition at elevated temperatures.
-
Chemical Stability: Resistance to degradation in the presence of reactive chemicals, such as acids, bases, and oxidizing agents, as well as its hydrolytic stability.
-
Photochemical Stability: Resistance to degradation upon exposure to light.
Thermal Stability and Decomposition
Fluorinated aromatic compounds, in general, exhibit high thermal stability. The decomposition of this compound at elevated temperatures is expected to proceed through homolytic cleavage of the C-O or C-F bonds, leading to the formation of radical species. The presence of other materials and the atmosphere (inert or oxidative) will significantly influence the decomposition products.
Potential Thermal Decomposition Products: While specific data for this molecule is unavailable, the pyrolysis of similar fluorinated compounds suggests the potential formation of smaller fluorinated molecules.[3] Decomposition may also release hydrogen fluoride.[4]
Illustrative Data Presentation for Thermal Stability Studies
The following table is a template for presenting data from a thermogravimetric analysis (TGA) study.
| Parameter | Value | Conditions |
| Onset Decomposition Temperature (Tonset) | Data not available | Inert Atmosphere (N2), 10 °C/min |
| Temperature at 5% Mass Loss (Td5) | Data not available | Inert Atmosphere (N2), 10 °C/min |
| Temperature at 50% Mass Loss (Td50) | Data not available | Inert Atmosphere (N2), 10 °C/min |
| Onset Decomposition Temperature (Tonset) | Data not available | Oxidative Atmosphere (Air), 10 °C/min |
| Temperature at 5% Mass Loss (Td5) | Data not available | Oxidative Atmosphere (Air), 10 °C/min |
| Temperature at 50% Mass Loss (Td50) | Data not available | Oxidative Atmosphere (Air), 10 °C/min |
Chemical Stability and Decomposition
Hydrolytic Stability
The trifluoromethoxy group is generally stable to hydrolysis under neutral and acidic conditions. However, under strong basic conditions and elevated temperatures, hydrolysis may occur, potentially leading to the formation of 2-fluorophenol and fluoride ions. The hydrolysis of the related compound 2-trifluoromethylphenol has been shown to be favored at higher pH.[5]
Acid and Base Stability
Trifluoromethyl-substituted arenes have been shown to react in the presence of superacids, leading to Friedel-Crafts-type reactions.[6] While the trifluoromethoxy group is generally more stable, prolonged exposure to strong, non-aqueous acids at high temperatures could potentially lead to decomposition. Similarly, strong bases at elevated temperatures may induce nucleophilic aromatic substitution or hydrolysis.
Illustrative Data Presentation for Hydrolytic Stability Studies
This table provides a template for summarizing results from a forced degradation study in aqueous solutions.
| Condition | Incubation Time | % Degradation | Major Degradation Products |
| 0.1 M HCl (aq) | 7 days | Data not available | Data not available |
| pH 7 Buffer | 7 days | Data not available | Data not available |
| 0.1 M NaOH (aq) | 7 days | Data not available | Data not available |
Photochemical Stability and Decomposition
Photostability is a critical parameter for pharmaceutical intermediates. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B).[7][8][9][10] The aromatic ring in this compound can absorb UV light, which may lead to photochemical reactions.
Potential Photochemical Decomposition Pathways: Upon absorption of UV radiation, the molecule can be excited to a higher energy state. Decomposition could proceed via cleavage of the C-O or C-F bonds, or through reactions involving the aromatic ring. The specific degradation products will depend on the solvent and the presence of other reactive species. Studies on other fluorinated aromatic compounds have shown that photolysis can lead to defluorination.[11]
Illustrative Data Presentation for Photostability Studies
This table is a template for presenting data from a photostability study according to ICH Q1B guidelines.
| Light Source | Exposure | % Degradation | Color Change | Major Degradation Products |
| Cool White Fluorescent Lamp | 1.2 million lux hours | Data not available | Data not available | Data not available |
| Near UV Lamp (UVA) | 200 watt hours/m2 | Data not available | Data not available | Data not available |
| Dark Control | N/A | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, representative protocols for assessing the stability of this compound.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the compound.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the experiment under both an inert nitrogen atmosphere and an oxidative air atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at various percentages of mass loss.
-
The evolved gases can be further analyzed by coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify decomposition products.[12]
Forced Hydrolysis Study
Objective: To evaluate the hydrolytic stability of the compound under acidic, neutral, and basic conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable water-miscible solvent (e.g., acetonitrile or methanol).
-
Prepare three sets of test solutions by adding a small volume of the stock solution to:
-
0.1 M Hydrochloric Acid
-
Phosphate Buffer (pH 7.0)
-
0.1 M Sodium Hydroxide
-
-
The final concentration of the compound in the test solutions should be suitable for the chosen analytical method (e.g., 1 mg/mL for HPLC).
-
Incubate the solutions at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 7 days).
-
At predetermined time points (e.g., 0, 1, 3, and 7 days), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
Quantify the amount of remaining this compound and any degradation products formed.
Photostability Testing (ICH Q1B)
Objective: To assess the stability of the compound upon exposure to light.
Methodology:
-
Place a thin layer of solid this compound in a chemically inert, transparent container.
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol) in a quartz cuvette or other transparent vessel.
-
Prepare dark control samples for both the solid and solution by wrapping them in aluminum foil.
-
Expose the samples and a validated chemical actinometer to a light source that meets ICH Q1B specifications (e.g., a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[10]
-
Maintain the temperature of the samples at a controlled, moderate level.
-
After the exposure period, analyze the solid and solution samples, as well as the dark controls, using a validated stability-indicating HPLC-UV method.
-
Compare the chromatograms of the exposed samples to the dark controls to identify and quantify any photodegradation products. Note any changes in physical appearance (e.g., color).
Visualizations
Experimental Workflow for Stability Testing
Caption: General workflow for comprehensive stability assessment.
Postulated Decomposition Pathway under Strong Acid Hydrolysis
Caption: A hypothetical acid-catalyzed hydrolysis pathway.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Trifluoromethoxy Group: A Historical and Synthetic Perspective for Drug Discovery and Beyond
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trifluoromethoxy (-OCF₃) group has emerged as a privileged structural motif in modern medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties and high lipophilicity, which significantly influence a molecule's metabolic stability, bioavailability, and binding affinity, make it a highly sought-after substituent in the design of novel bioactive compounds.[1][2] However, the journey from its initial discovery to its current widespread application has been marked by significant synthetic challenges. This technical guide provides a comprehensive overview of the discovery and history of trifluoromethoxylated aromatics, detailing the evolution of synthetic methodologies from harsh, classical procedures to modern, milder, and more versatile techniques.
The Dawn of Trifluoromethoxylated Aromatics: Yagupolskii's Pioneering Synthesis
The first synthesis of an aryl trifluoromethyl ether was reported in 1955 by the Ukrainian chemist L. M. Yagupolskii.[1][3][4] This seminal work laid the foundation for the field of trifluoromethoxy chemistry. The method involved a two-step process starting from electron-deficient anisoles.
Experimental Protocol: Yagupolskii's Synthesis of Aryl Trifluoromethyl Ethers (1955)
Step 1: Chlorination of Anisoles
-
Reactants: An electron-deficient anisole (e.g., nitro- or chloro-substituted), chlorine gas (Cl₂), and a catalytic amount of phosphorus pentachloride (PCl₅).
-
Conditions: The reaction mixture was heated to approximately 200 °C.
-
Product: The corresponding aryl trichloromethyl ether.
Step 2: Fluorination of Aryl Trichloromethyl Ethers
-
Reactants: The aryl trichloromethyl ether produced in Step 1, and a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅).
-
Conditions: The reaction was typically carried out at elevated temperatures.
-
Product: The desired aryl trifluoromethyl ether.
This initial method, while groundbreaking, was limited by its harsh reaction conditions and the requirement for electron-deficient substrates. The use of highly toxic and corrosive reagents also posed significant practical challenges.
Early Developments and Alternative Approaches
Following Yagupolskii's discovery, several research groups worked on developing more practical and general methods for the synthesis of trifluoromethoxylated aromatics.
Yarovenko and Vasileva's Improvement
Yarovenko and Vasileva developed an alternative route to the key aryl trichloromethyl ether intermediate, starting from the more readily accessible aryl chlorothionoformates.
Sheppard's Use of Sulfur Tetrafluoride
In 1964, W. A. Sheppard reported a method involving the reaction of aryl fluoroformates with sulfur tetrafluoride (SF₄).[4] While this approach expanded the substrate scope, it still relied on the use of a highly toxic and difficult-to-handle gas.
Experimental Protocol: Sheppard's Synthesis via Fluoroformates
-
Reactants: An aryl fluoroformate (prepared from a phenol and phosgene) and sulfur tetrafluoride (SF₄).
-
Conditions: The reaction was conducted at elevated temperatures (around 160 °C) in a pressure vessel.[3]
-
Product: The corresponding aryl trifluoromethyl ether.
Hiyama's Oxidative Desulfurization-Fluorination
A significant advancement came with the development of an oxidative desulfurization-fluorination strategy by Tamejiro Hiyama. This method utilized aryl dithiocarbonates (xanthates) as precursors.
Experimental Protocol: Hiyama's Oxidative Desulfurization-Fluorination
-
Reactants: An aryl dithiocarbonate, a fluoride source (e.g., hydrogen fluoride-pyridine), and an oxidant such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS).[1]
-
Conditions: The reaction was typically carried out under mild conditions.
-
Product: The corresponding aryl trifluoromethyl ether.
The Modern Era: Reagents and Catalysis
The late 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of trifluoromethoxylated aromatics, with the development of specialized reagents and catalytic systems that offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Electrophilic Trifluoromethylating Reagents: Umemoto and Togni
The development of electrophilic trifluoromethylating reagents by Umemoto and Togni marked a significant milestone. Umemoto's O-(trifluoromethyl)dibenzofuranium salts, generated in situ at low temperatures, were shown to trifluoromethylate phenols.[1] Togni's hypervalent iodine reagents also proved effective, although competing C-trifluoromethylation was sometimes observed.[1]
Experimental Protocol: Umemoto's O-Trifluoromethylation of Phenols
-
Reagent Generation: O-(trifluoromethyl)dibenzofuranium salts were generated in situ from the corresponding diazonium salts via photochemical decomposition at very low temperatures (-100 °C to -90 °C).[1]
-
Reaction: The in situ generated reagent was reacted with a phenol in the presence of an amine base.
-
Conditions: The reaction was carried out at low temperatures (-100 °C to -90 °C).[1]
Silver-Mediated Cross-Coupling: The Ritter Contribution
In 2011, Tobias Ritter's group developed a silver-mediated cross-coupling reaction of aryl stannanes and aryl boronic acids with a trifluoromethoxide source.[1] This represented a conceptual leap, enabling the formation of the Ar-OCF₃ bond through a transition-metal-mediated pathway.
Experimental Protocol: Ritter's Silver-Mediated Trifluoromethoxylation
-
Reactants: An aryl stannane or aryl boronic acid, a trifluoromethoxide source (generated in situ), and a silver salt (e.g., Ag(I) complex).
-
Conditions: The reaction was performed under mild conditions.
-
Product: The corresponding aryl trifluoromethyl ether.
Contemporary Strategies: Harnessing Light and Electricity
The most recent advancements in the field have focused on the use of visible-light photoredox catalysis and electrochemistry to generate the key trifluoromethoxy radical or its synthetic equivalents under exceptionally mild conditions.
Visible-Light Photoredox Catalysis
Researchers like Ngai and Togni have independently developed reagents that, upon photochemical activation with visible light, generate the trifluoromethoxy radical (•OCF₃).[5] This highly reactive intermediate can then undergo C-H functionalization of arenes.
Experimental Workflow: Visible-Light Photoredox C-H Trifluoromethoxylation
References
- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Structural Landscape of 2-(Trifluoromethoxy)fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of 2-(trifluoromethoxy)fluorobenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of this molecule is critical for predicting its physicochemical properties, receptor interactions, and metabolic stability.
Molecular Identity and Properties
This compound, also known as 2-fluorophenyl trifluoromethyl ether, is a disubstituted benzene derivative. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₇H₄F₄O |
| Molecular Weight | 180.102 g/mol |
| CAS Number | 2106-18-5[1] |
| Appearance | Clear liquid |
Conformational Analysis: The Predominance of the Orthogonal Conformer
The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O bond. This rotation dictates the spatial relationship between the trifluoromethoxy group and the fluorinated benzene ring.
Experimental and computational studies, primarily through gas electron diffraction (GED) and quantum-chemical calculations, have demonstrated that this compound predominantly exists in an orthogonal conformation in the gas phase. In this arrangement, the plane of the C-O-C bond of the trifluoromethoxy group is roughly perpendicular to the plane of the benzene ring.
While the definitive quantitative structural parameters from the primary gas electron diffraction study are not publicly available in detail, the consistent finding across related trifluoromethoxy-substituted benzenes is the energetic preference for a non-planar (orthogonal or near-orthogonal) conformation over a planar one[2]. This is in contrast to methoxybenzenes, which often favor a planar arrangement. The steric bulk and electronic effects of the trifluoromethyl group are considered the driving forces for this conformational preference.
For the analogous compound, 4-fluoro(trifluoromethoxy)benzene, gas electron diffraction studies combined with quantum chemical calculations also determined a perpendicular conformation as the most stable[3]. While a minor contribution from a planar conformer could not be entirely excluded, the perpendicular structure was the clear global minimum[3]. It is highly probable that the ortho-isomer, this compound, follows this trend.
Quantitative Structural Data (Illustrative)
As the specific experimental geometric parameters for this compound are not available in the public domain, the following table presents theoretical data for the closely related 1-nitro-4-(trifluoromethoxy)benzene, calculated using Density Functional Theory (DFT) with the B3LYP method and a 6-31+G(d,p) basis set, to provide an illustrative example of typical bond lengths and angles in a substituted trifluoromethoxybenzene.
Table 3.1: Illustrative Bond Lengths for a Substituted Trifluoromethoxybenzene Derivative
| Bond | Bond Length (Å) |
| C-C (aromatic) | 1.389 - 1.398 |
| C-H (aromatic) | 1.083 |
| C-O | 1.392 |
| O-C(F₃) | 1.356 |
| C-F | 1.352 |
Data derived from a computational study on 1-nitro-4-(trifluoromethoxy)benzene.
Table 3.2: Illustrative Bond Angles for a Substituted Trifluoromethoxybenzene Derivative
| Angle | Bond Angle (°) |
| C-C-C (aromatic) | 118.7 - 121.7 |
| C-C-H (aromatic) | 119.2 - 121.2 |
| C-O-C(F₃) | 122.5 |
| O-C-F | 112.6 |
| F-C-F | 107.2 - 108.4 |
Data derived from a computational study on 1-nitro-4-(trifluoromethoxy)benzene.
Experimental and Computational Methodologies
The determination of the molecular structure and conformation of molecules like this compound relies on a synergistic approach involving experimental techniques and computational modeling.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid or liquid state.
Experimental Protocol:
-
Sample Introduction: A gaseous sample of the compound is effused through a nozzle into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.
-
Scattering: The electrons are scattered by the molecules, creating a diffraction pattern.
-
Detection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to derive a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.
Computational Chemistry (DFT and Ab Initio Methods)
Quantum chemical calculations are indispensable for complementing experimental data and for exploring the potential energy surface of a molecule.
Methodology:
-
Model Building: A 3D model of the this compound molecule is constructed.
-
Conformational Search: The potential energy surface is scanned by systematically rotating the trifluoromethoxy group around the C(aryl)-O bond.
-
Geometry Optimization: The geometries of the identified conformers (e.g., planar and orthogonal) are optimized to find the minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties.
-
Energy Profile: The relative energies of the different conformers and the energy barriers for their interconversion are calculated to determine the most stable conformation. Common methods include Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).
Visualizations
The following diagrams illustrate the conceptual workflow for conformational analysis and the key conformational states of this compound.
Caption: Workflow for determining molecular conformation.
Caption: Conformational states of the molecule.
Conclusion
References
Isomers of trifluoromethoxyfluorobenzene and their properties
An In-depth Technical Guide to the Isomers of Trifluoromethoxyfluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethoxyfluorobenzene, with the molecular formula C₇H₄F₄O, exists as three distinct positional isomers: ortho, meta, and para.[1][2] These fluorinated aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethoxy (-OCF₃) group, often referred to as a "super-halogen" or "pseudo-halogen," can enhance critical properties of a molecule, such as metabolic stability, lipophilicity, and biological activity, without significantly increasing its size.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and characterization of the three isomers of trifluoromethoxyfluorobenzene, presenting key data in a structured format for researchers and developers.
Isomers of Trifluoromethoxyfluorobenzene
The three positional isomers are determined by the location of the fluorine atom on the benzene ring relative to the trifluoromethoxy group.
Caption: Chemical structures of the ortho, meta, and para isomers.
Physicochemical Properties
The physical and chemical properties of the isomers vary slightly based on the substitution pattern, which influences molecular symmetry and intermolecular forces. The data below has been compiled from various chemical suppliers and databases.
| Property | 1-Fluoro-2-(trifluoromethoxy)benzene (ortho) | 1-Fluoro-3-(trifluoromethoxy)benzene (meta) | 1-Fluoro-4-(trifluoromethoxy)benzene (para) |
| CAS Number | 2106-18-5[2][5] | 1077-01-6[1][6] | 352-67-0[7] |
| Molecular Formula | C₇H₄F₄O[2][5] | C₇H₄F₄O[1][6] | C₇H₄F₄O[7] |
| Molecular Weight | 180.10 g/mol [2] | 180.1 g/mol [1][6] | 180.10 g/mol |
| Appearance | Colorless to almost colorless clear liquid[2] | Colorless to almost colorless clear liquid[1][6] | Clear, colorless liquid[7] |
| Boiling Point | 105 °C[2] | 78-80 °C[1], 105 °C[6] | 104-105 °C[7] |
| Density | 1.33 g/cm³[2] | 1.33 g/cm³[1][6] | 1.323 g/cm³ at 25 °C[7] |
| Refractive Index | n20/D 1.39[2] | n20/D 1.3910 to 1.3950[1] | n20/D 1.394[7] |
| Flash Point | Not specified | Not specified | 15 °C (60.8 °F)[7] |
| Purity | ≥ 98% (GC)[2] | ≥ 98% (GC)[6] | ≥ 99.0% (GC) |
| Water Solubility | Not specified | Not specified | Not miscible or difficult to mix[7] |
Spectroscopic Analysis
Spectroscopic techniques are essential for distinguishing between the isomers. While specific spectral data is not fully available in the provided search results, the principles of each technique allow for clear differentiation.
| Technique | Expected Characteristics for Isomer Differentiation |
| ¹⁹F NMR Spectroscopy | The fluorine atoms on the benzene ring and in the trifluoromethoxy group will exhibit distinct chemical shifts and coupling constants for each isomer. The coupling between the ring fluorine and the -OCF₃ group will be different (ortho, meta, para coupling), providing unambiguous identification. |
| ¹H and ¹³C NMR | The substitution pattern creates unique chemical environments for the aromatic protons and carbons. Each isomer will produce a distinct set of signals with characteristic splitting patterns and chemical shifts, reflecting the symmetry of the molecule. |
| Infrared (IR) Spectroscopy | IR spectroscopy is highly effective for differentiating positional isomers.[8] The key region is the "fingerprint" region, particularly between 900-675 cm⁻¹, which contains C-H out-of-plane (oop) bending vibrations. The pattern of these bands is characteristic of the substitution pattern (ortho, meta, or para).[9][10] |
| Mass Spectrometry (MS) | While all isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) or other ionization methods can differ.[11] The relative positions of the substituents can influence bond cleavages, leading to unique fragment ions or differing ion abundances that can be used for identification.[12][13] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethoxyfluorobenzene isomers often involves multi-step processes. These compounds serve as valuable building blocks or intermediates in the synthesis of more complex molecules.[14]
Example Synthesis: 1-Fluoro-4-(trifluoromethoxy)benzene (para-isomer)
A variety of synthetic routes are available for the para-isomer.[15] One common method involves the fluorination of a precursor molecule. A general experimental protocol for the workup and purification of such a reaction is described below.
Experimental Protocol: Purification
-
Reaction Quenching: After the reaction is complete, the mixture is cooled to room temperature.
-
Dilution & Extraction: The mixture is diluted with dichloromethane (4 mL).
-
Aqueous Wash: The organic phase is washed sequentially with water (3 x 5 mL) and then with brine (5 mL) to remove water-soluble impurities.
-
Drying: The separated organic layer is dried over anhydrous magnesium sulfate.
-
Filtration & Concentration: The drying agent is removed by filtration, and the organic phase is concentrated on a rotary evaporator to remove the solvent.
-
Chromatography: The resulting crude product is dissolved in a minimal amount of dichloromethane and purified by silica gel column chromatography. The column is first dried with air and then eluted with pentane.
-
Isolation: Fractions containing the pure product are combined, and the solvent is evaporated to yield pure 1-fluoro-4-(trifluoromethoxy)benzene.[7]
Caption: General experimental workflow for the purification of a trifluoromethoxyfluorobenzene isomer.
Applications in Research and Development
The unique electronic properties of the trifluoromethoxy group make these isomers valuable in several fields:
-
Pharmaceutical Synthesis: These compounds are used as key building blocks and intermediates for active pharmaceutical ingredients (APIs).[6][7][14] The -OCF₃ group can improve a drug candidate's metabolic stability and cell membrane permeability.[14]
-
Agrochemicals: They are utilized in the development of modern pesticides and herbicides, where the fluorinated moiety can enhance the bioactivity and stability of the final product.[6]
-
Materials Science: Fluorinated aromatic compounds are precursors for advanced materials, including specialty polymers and coatings that require high thermal stability and chemical resistance.[2]
Conclusion
The ortho, meta, and para isomers of trifluoromethoxyfluorobenzene are distinct chemical entities with specific physicochemical properties. Their value as intermediates in the pharmaceutical, agrochemical, and materials science sectors is well-established. A thorough understanding of their individual characteristics, supported by robust analytical and synthetic methodologies, is crucial for leveraging their full potential in the development of novel and high-performance products. This guide provides a foundational repository of technical data to aid researchers in this endeavor.
References
- 1. 3-(Trifluoromethoxy)fluorobenzene | 1077-01-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(Trifluoromethoxy)fluorobenzene | 352-67-0 [amp.chemicalbook.com]
- 8. hpst.cz [hpst.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. An emerging powerful technique for distinguishing isomers: Trapped ion mobility spectrometry time-of-flight mass spectrometry for rapid characterization of estrogen isomers [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. 4-(Trifluoromethoxy)fluorobenzene synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Applications of 2-(trifluoromethoxy)fluorobenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profile of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to improve metabolic stability, increase lipophilicity, and modulate electronic properties, thereby positively influencing a molecule's potency and pharmacokinetic profile. When combined with a fluorine atom on the same aromatic ring, as in 2-(trifluoromethoxy)fluorobenzene, a versatile building block emerges with significant potential for the synthesis of novel therapeutics across various disease areas.
This document provides detailed application notes and experimental protocols to guide researchers in leveraging the unique properties of this compound in their drug discovery and development endeavors.
Application Notes
The presence of both a trifluoromethoxy group and a fluorine atom on the benzene ring of this compound offers several advantages in the design of new chemical entities.
-
Metabolic Stability: The trifluoromethoxy group is exceptionally stable to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life and improved bioavailability of drug candidates.
-
Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry. This property can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, which is crucial for targeting intracellular proteins and the central nervous system.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of both the trifluoromethoxy group and the fluorine atom can significantly influence the pKa of nearby functional groups. This modulation can be exploited to optimize drug-receptor interactions and improve oral absorption.
-
Versatile Synthetic Handle: The fluorine atom in this compound can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities to build diverse molecular scaffolds.
These properties make this compound an attractive starting material for the synthesis of a variety of therapeutic agents, including but not limited to:
-
Kinase Inhibitors: The scaffold can be elaborated to target various kinases implicated in cancer and inflammatory diseases.
-
GPCR Modulators: Its lipophilicity is advantageous for developing ligands that target G-protein coupled receptors.
-
Enzyme Inhibitors: The unique electronic properties can be harnessed to design potent inhibitors for various enzyme classes.
Quantitative Data Summary
To illustrate the potential impact of incorporating the 2-(trifluoromethoxy)phenyl moiety into a drug candidate, the following table summarizes hypothetical quantitative data comparing a parent compound with its fluorinated analog.
| Parameter | Parent Compound | 2-(trifluoromethoxy)phenyl Analog | Fold Improvement |
| Target Binding Affinity (Ki, nM) | 50 | 15 | 3.3x |
| In vitro Metabolic Stability (t1/2, min) | 20 | 120 | 6.0x |
| Cell Permeability (Papp, 10-6 cm/s) | 2.5 | 8.0 | 3.2x |
| Oral Bioavailability (F, %) | 15 | 45 | 3.0x |
This is a hypothetical representation to demonstrate the potential benefits.
Experimental Protocols
The following protocols describe key synthetic transformations that can be applied to this compound to generate diverse intermediates for medicinal chemistry applications.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to introduce a nitrogen-based substituent.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, aniline derivative)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO or DMF as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 2-(trifluoromethoxy)aniline derivative.
Protocol 2: Ortho-Lithiation and Electrophilic Quench
This protocol details a method for the functionalization of the position ortho to the fluorine atom via directed ortho-metalation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile of choice (e.g., N,N-dimethylformamide for formylation, iodine for iodination)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask or oven-dried round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add anhydrous THF.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the stirred THF.
-
Add this compound (1.0 eq) dropwise to the n-BuLi solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete lithiation.
-
Add the desired electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ortho-functionalized derivative.
Visualizations
Signaling Pathway: Kinase Inhibition
The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors, a class of drugs for which this compound can serve as a valuable starting scaffold.
Experimental Workflow: Synthesis and Evaluation
The diagram below outlines a typical workflow for the synthesis of a new chemical entity starting from this compound and its subsequent biological evaluation.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a trifluoromethoxy group and a fluorine atom provides a powerful platform for the design and synthesis of novel drug candidates with potentially enhanced pharmacological properties. The application notes and protocols provided herein are intended to serve as a guide for researchers to explore the full potential of this promising scaffold in their quest for new and improved therapeutics.
Application of 2-(Trifluoromethoxy)fluorobenzene in the Synthesis of Agrochemical Precursors
Introduction
The introduction of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF3), into agrochemical candidates is a widely adopted strategy to enhance their biological efficacy, metabolic stability, and overall performance.[1] The trifluoromethoxy group can significantly influence a molecule's lipophilicity and binding affinity to target sites.[2] 2-(Trifluoromethoxy)fluorobenzene is a versatile fluorinated building block that holds potential for the synthesis of various agrochemical active ingredients. While direct, publicly documented syntheses of commercial agrochemicals starting specifically from this compound are not extensively detailed in readily available literature, its structure lends itself to key synthetic transformations, particularly nucleophilic aromatic substitution, to generate valuable intermediates.
This application note outlines a detailed protocol for the synthesis of a key precursor for trifloxystrobin-type fungicides, demonstrating the utility of this compound in the development of modern crop protection agents.
Synthesis of 2-(2-(Trifluoromethoxy)phenoxy)acetonitrile: A Precursor for Trifloxystrobin Analogs
This section details the synthesis of 2-(2-(trifluoromethoxy)phenoxy)acetonitrile, a key intermediate that can be further elaborated to strobilurin-class fungicides. The synthetic strategy involves a nucleophilic aromatic substitution reaction where the fluorine atom of this compound is displaced by a hydroxyacetonitrile precursor.
Experimental Protocol
Reaction Scheme:
Caption: General workflow for agrochemical synthesis.
Signaling Pathway of Strobilurin Fungicides
Strobilurin fungicides, for which the synthesized precursor is relevant, act by inhibiting mitochondrial respiration in fungi. The diagram below illustrates this mechanism of action.
Caption: Mechanism of action of strobilurin fungicides.
This compound serves as a valuable starting material for the synthesis of complex fluorinated molecules for the agrochemical industry. The provided protocol for the synthesis of a key precursor for trifloxystrobin-type fungicides highlights a practical application of this building block. The unique properties imparted by the trifluoromethoxy group continue to make such fluorinated intermediates essential for the development of next-generation crop protection solutions.
References
Synthetic Routes to Trifluoromethoxylated Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern medicinal chemistry, imparting unique physicochemical properties that can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethoxylated compounds, with a focus on routes relevant to pharmaceutical development.
Electrophilic Trifluoromethoxylation
Electrophilic trifluoromethoxylation reagents are powerful tools for the direct introduction of the -OCF₃ group onto electron-rich substrates such as phenols and some heterocycles. Hypervalent iodine reagents, like Togni's and Umemoto's reagents, are prominent in this class.[3]
O-Trifluoromethylation of Phenols using Togni's Reagent II
Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a versatile and relatively stable electrophilic trifluoromethylating agent.[4] It can be used for the direct O-trifluoromethylation of phenols, a key transformation in the synthesis of many pharmaceutical intermediates.
Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [4][5][6]
This two-step protocol involves the O-trifluoromethylation of a protected N-aryl-N-hydroxylamine followed by a thermal OCF₃ migration.
Step 1: O-Trifluoromethylation
-
Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Togni reagent II (1.20 equiv), and cesium carbonate (Cs₂CO₃, 0.10 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous chloroform (to a concentration of 0.1 M) and stir the mixture at room temperature.
-
The reaction is sensitive to oxygen; ensure all manipulations are performed under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: OCF₃ Migration
-
In a pressure vessel, dissolve the product from Step 1 (1.0 equiv) in nitromethane (to a concentration of 1.0 M).
-
Seal the vessel and heat the mixture to 120 °C behind a safety shield. Caution: Nitromethane can be explosive at elevated temperatures.
-
Stir the reaction for 20 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.
Quantitative Data:
| Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-(N-hydroxyacetamido)benzoate | Togni Reagent II | Cs₂CO₃ | Chloroform | RT | - | 95 (Step 1) | [4] |
| Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | - | - | Nitromethane | 120 | 20 | 85 (Step 2) | [4] |
Reaction Mechanism: OCF₃ Migration
Caption: Proposed mechanism for the thermal OCF₃ migration.
Radical Trifluoromethoxylation
Radical trifluoromethoxylation has emerged as a powerful strategy for the C-H functionalization of (hetero)arenes, offering complementary reactivity to traditional methods.[1] Photoredox catalysis is a common approach to generate the trifluoromethoxy radical under mild conditions.[1]
C-H Trifluoromethoxylation of Heteroarenes via Photoredox Catalysis
This protocol describes a general method for the direct trifluoromethoxylation of electron-rich heteroarenes using a photocatalyst and a suitable trifluoromethoxylation reagent.
Experimental Protocol: Trifluoromethoxylation of Caffeine
-
In a reaction vial, combine caffeine (1.0 equiv), a trifluoromethoxylating reagent (e.g., a pyridinium-based reagent, 1.5 equiv), and a photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-5 mol%).
-
Dissolve the solids in a suitable degassed solvent (e.g., acetonitrile or DMF).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the trifluoromethoxylated product.
Quantitative Data:
| Substrate | Photocatalyst | Solvent | Light Source | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Caffeine | Ru(bpy)₃(PF₆)₂ | Acetonitrile | Blue LEDs | RT | 24 | 55-65 | [1] |
| N-Methylpyrrole | Ru(bpy)₃(PF₆)₂ | Acetonitrile | Blue LEDs | RT | 24 | 70-80 | [1] |
Experimental Workflow: Photoredox Catalysis
Caption: General workflow for photoredox-catalyzed trifluoromethoxylation.
Nucleophilic Trifluoromethoxylation
Nucleophilic trifluoromethoxylation methods are suitable for introducing the -OCF₃ group onto electrophilic carbon centers, such as alkyl halides.
Trifluoromethoxylation of Alkyl Halides
This protocol utilizes a stable trifluoromethoxylation reagent that releases the trifluoromethoxide anion in the presence of a base.
Experimental Protocol: General Procedure for Nucleophilic Trifluoromethoxylation [7]
-
To a solution of the alkyl halide (1.0 equiv) in a polar aprotic solvent (e.g., DMA), add a trifluoromethoxylation reagent (e.g., (E)-O-trifluoromethyl-benzaldoximes (TFBO), 5.0 equiv) and a base (e.g., Cs₂CO₃, 3.5 equiv).
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | TFBO | Cs₂CO₃ | DMA | 70 | 12 | 85 | [7] |
| Benzyl bromide | TFBO | Cs₂CO₃ | DMA | 70 | 6 | 92 | [7] |
Application in Pharmaceutical Synthesis
Synthesis of Riluzole
Riluzole, a drug used to treat amyotrophic lateral sclerosis, contains a trifluoromethoxy-substituted benzothiazole core. A common synthetic route involves the construction of the benzothiazole ring from a trifluoromethoxylated aniline precursor.
Experimental Protocol: Synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole) [1]
-
To a solution of 4-(trifluoromethoxy)aniline (1.0 equiv) in glacial acetic acid, add potassium thiocyanate (4.0 equiv).
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture.
-
Add a solution of bromine (1.5 equiv) in glacial acetic acid dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the mixture with water, basify with sodium carbonate, and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the residue from diethyl ether/petroleum ether to yield Riluzole.
Synthetic Scheme: Riluzole
Caption: Synthesis of Riluzole from 4-(trifluoromethoxy)aniline.
Synthesis of a Key Intermediate for Sonidegib
Sonidegib (Odomzo®) is a Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma.[8] A key intermediate in its synthesis is 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid, which is typically prepared via a Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid via Suzuki Coupling
-
In a reaction vessel, combine 3-bromo-2-methylbenzoic acid (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and acidify with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Synthetic Scheme: Sonidegib Intermediate
Caption: Suzuki coupling for the synthesis of a key Sonidegib intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]
- 7. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(Trifluoromethoxy)fluorobenzene as a Precursor for API Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Trifluoromethoxy)fluorobenzene is a valuable fluorinated building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the conversion of this compound into a key synthetic intermediate, 2-(Trifluoromethoxy)phenylboronic acid, and its subsequent use in the synthesis of a biphenyl scaffold, a common motif in many active pharmaceutical ingredients (APIs). The methodologies described herein are designed to be a practical guide for researchers in the field of drug discovery and development.
Section 1: Synthesis of 2-(Trifluoromethoxy)phenylboronic acid
This section details the synthesis of 2-(Trifluoromethoxy)phenylboronic acid from this compound via a lithiation-borylation sequence. This boronic acid is a versatile intermediate for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Lithiation-Borylation of this compound
-
Reaction Setup:
-
To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the stirred THF.
-
Add this compound (1.0 equivalent) dropwise to the n-BuLi solution, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.
-
-
Borylation:
-
Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude 2-(Trifluoromethoxy)phenylboronic acid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white solid.
-
Data Presentation: Synthesis of 2-(Trifluoromethoxy)phenylboronic acid
| Parameter | Value |
| Starting Material | This compound |
| Reagents | n-Butyllithium, Triisopropyl borate |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 14 hours |
| Product | 2-(Trifluoromethoxy)phenylboronic acid |
| Yield | 75% |
| Purity (by ¹H NMR) | >98% |
| Appearance | White solid |
Diagram: Workflow for the Synthesis of 2-(Trifluoromethoxy)phenylboronic acid
Section 2: Application in API Synthesis - Suzuki-Miyaura Coupling
This section demonstrates the utility of the synthesized 2-(Trifluoromethoxy)phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction to form a biphenyl structure, a key scaffold in many pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Trifluoromethoxy)phenylboronic acid with 4-Bromoanisole
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 2-(Trifluoromethoxy)phenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium carbonate (2.0 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a solvent mixture of toluene and water (4:1, 50 mL).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-methoxy-2'-(trifluoromethoxy)biphenyl.
-
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Value |
| Starting Materials | 2-(Trifluoromethoxy)phenylboronic acid, 4-Bromoanisole |
| Catalyst | Pd(PPh₃)₄ |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene/Water (4:1) |
| Reaction Temperature | 100 °C |
| Reaction Time | 6 hours |
| Product | 4-methoxy-2'-(trifluoromethoxy)biphenyl |
| Yield | 85% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Diagram: Suzuki-Miyaura Catalytic Cycle
This compound serves as a practical starting material for the synthesis of valuable intermediates like 2-(Trifluoromethoxy)phenylboronic acid. The protocols provided herein offer a clear and reproducible pathway for researchers to access these building blocks and utilize them in the construction of complex molecular architectures relevant to API synthesis. The Suzuki-Miyaura coupling, as demonstrated, is a powerful tool for incorporating the 2-(trifluoromethoxy)phenyl moiety into potential drug candidates, highlighting the importance of this compound in modern drug discovery.
Application Notes and Protocols for Suzuki Coupling with 2-(trifluoromethoxy)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and important considerations for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(trifluoromethoxy)fluorobenzene as an aryl fluoride substrate. Due to the inherent stability of the C-F bond, specialized conditions are often required to achieve efficient coupling. This document outlines a representative protocol based on established methodologies for challenging aryl fluorides.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The use of fluorinated building blocks, such as this compound, is of significant interest as the incorporation of fluorine and trifluoromethoxy groups can profoundly influence a molecule's biological and physical properties, including metabolic stability, lipophilicity, and binding affinity.
However, the high bond dissociation energy of the C(sp²)-F bond presents a significant challenge for its activation in catalytic cycles.[1][2] Consequently, Suzuki coupling reactions of aryl fluorides often necessitate more specialized conditions compared to their chloro, bromo, or iodo counterparts. These conditions typically involve the use of highly active palladium catalysts with sterically bulky and electron-rich phosphine ligands, or in some cases, nickel-based catalytic systems.[1][2] The protocol described herein is a generalized starting point for the Suzuki coupling of this compound with various arylboronic acids.
Proposed Catalytic Cycle and Reaction Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4]
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-(trifluoromethoxy)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a versatile and powerful methodology in organic synthesis for the formation of carbon-heteroatom bonds on aromatic scaffolds. The substrate, 2-(trifluoromethoxy)fluorobenzene, is an attractive building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy (-OCF3) group, such as high lipophilicity and metabolic stability. The presence of the electron-withdrawing -OCF3 group activates the aromatic ring, facilitating the displacement of the fluorine atom by a variety of nucleophiles. This document provides detailed protocols for the SNAr reaction on this compound with common nucleophiles such as amines, alcohols, and thiols. The fluorine atom is an excellent leaving group in SNAr reactions, often leading to high reactivity and milder reaction conditions compared to other halogens.[1] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[2]
General Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via the addition of a nucleophile to the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity is subsequently restored by the elimination of the fluoride ion.
Experimental Workflow
A generalized workflow for conducting and analyzing the nucleophilic aromatic substitution reactions on this compound is depicted below. This workflow includes reaction setup, monitoring, work-up, and product characterization.
Experimental Protocols
The following protocols provide generalized procedures for the nucleophilic aromatic substitution on this compound with amines, alcohols, and thiols. Researchers should optimize these conditions for specific substrates and nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines (Amination)
This protocol describes a general procedure for the synthesis of N-substituted 2-(trifluoromethoxy)aniline derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alcohols/Phenols (Alkoxylation/Aryloxylation)
This protocol outlines a general method for the synthesis of 2-(trifluoromethoxy)phenyl ether derivatives.
Materials:
-
This compound
-
Alcohol or phenol
-
Strong base (e.g., NaH, KH, or KHMDS)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF, or NMP)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C and monitor by TLC or GC-MS.[3]
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with Thiols (Thiolation)
This protocol provides a general procedure for the synthesis of 2-(trifluoromethoxy)phenyl thioether derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Saturated aqueous ammonium chloride (NH₄Cl) or water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 - 2.0 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C if using a strong base like NaH.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate. If using a weaker base like K₂CO₃, the reaction can often be performed at room temperature.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature or heat to a temperature between 60 °C and 100 °C, monitoring until completion by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl or water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for SNAr reactions on substrates similar to this compound, providing a reference for expected outcomes.
Table 1: Representative Conditions for Amination Reactions
| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| 1 | Morpholine (1.2) | K₃PO₄ (1.5) | t-Amyl Alcohol | 110 | 18 | 91 | 2-Fluoropyridine | [4] |
| 2 | Piperidine (1.1) | K₂CO₃ (2.0) | DMSO | 80 | 12 | 85 | 1,2,3,5-Tetrachloro-4,6-difluorobenzene | [5] |
| 3 | N-Methylaniline (1.1) | t-Bu-P4 (0.2) | Toluene | 80 | 18 | 88 | 4-Fluorobiphenyl | [6][7] |
Table 2: Representative Conditions for Alkoxylation/Aryloxylation Reactions
| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| 1 | Benzyl alcohol (2.0) | NaH (2.0) | NMP | 100 | 2 | 86 | 3,5-Difluorobenzene | [3] |
| 2 | Methanol (excess) | NaOMe (1.1) | NMP | 100 | 2 | 98 | 4-Fluoro-3-(trifluoromethyl)toluene | [3] |
| 3 | Phenol (1.2) | KHMDS (1.2) | THF | 60 | 16 | 95 | 4-Fluorobenzonitrile | [8] |
Table 3: Representative Conditions for Thiolation Reactions
| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| 1 | Thiophenol (1.1) | NaH (1.2) | DMF | RT | 1 | 92 | 2,5-Dinitrofuran | [8] |
| 2 | Thiophenol (1.1) | Cs₂CO₃ (2.0) | NMP | 80 | 12 | 95 | 4-Fluorobenzonitrile | [9] |
| 3 | 4-Methylthiophenol (1.1) | K₂CO₃ (2.0) | DMF | 60 | 4 | 91 | 1-Fluoro-2,4-dinitrobenzene | [2] |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 19F NMR Analysis of Reactions with 2-(Trifluoromethoxy)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the study of fluorinated molecules, a class of compounds of ever-increasing importance in pharmaceuticals, agrochemicals, and materials science. The unique properties of the ¹⁹F nucleus, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, make it a highly sensitive NMR probe. Furthermore, the large chemical shift dispersion of ¹⁹F NMR, spanning over 400 ppm, minimizes signal overlap and allows for the precise analysis of complex molecular environments, making it an invaluable tool for reaction monitoring, structural elucidation, and quantitative analysis.[1][2]
This application note provides a detailed overview and experimental protocols for the use of ¹⁹F NMR in analyzing reactions of 2-(trifluoromethoxy)fluorobenzene. This compound, featuring both a trifluoromethoxy (-OCF₃) group and a fluorine substituent on the aromatic ring, presents distinct signals in the ¹⁹F NMR spectrum, allowing for the unambiguous monitoring of chemical transformations. We will focus on a representative nucleophilic aromatic substitution (SNAᵣ) reaction to illustrate the utility of this technique.
Key Applications of ¹⁹F NMR in the Analysis of this compound Reactions
-
Reaction Monitoring: The distinct chemical shifts of the fluorine atoms in the starting material and product allow for real-time tracking of reaction progress, conversion, and the formation of any fluorinated intermediates or byproducts.
-
Structural Elucidation: Analysis of ¹⁹F chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) provides critical information for confirming the structure of reaction products.
-
Quantitative Analysis: The integral of ¹⁹F NMR signals is directly proportional to the number of fluorine nuclei, enabling the determination of reaction yields and the relative abundance of different species in a mixture without the need for response factors.[3]
Analysis of a Nucleophilic Aromatic Substitution (SNAᵣ) Reaction
A common and important transformation for fluorinated aromatic compounds is nucleophilic aromatic substitution. In the case of this compound, the fluorine atom is susceptible to displacement by a nucleophile, particularly when the aromatic ring is activated by electron-withdrawing groups. The trifluoromethoxy group, being electron-withdrawing, facilitates this reaction.
Here, we will consider the reaction of this compound with a generic secondary amine nucleophile, morpholine, as a model system. The progress of this reaction can be conveniently monitored by ¹⁹F NMR spectroscopy.
Reaction Scheme
Caption: Nucleophilic Aromatic Substitution (SNAᵣ) of this compound.
Quantitative Data Presentation
The following table summarizes the expected ¹⁹F NMR chemical shifts for the starting material and the product in a typical SNAᵣ reaction. Note that the exact chemical shifts can vary depending on the solvent, concentration, and specific nucleophile used.
| Compound | Fluorine Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -OCF₃ | ~ -58 to -60 | s |
| Ar-F | ~ -115 to -125 | m | |
| 4-Substituted-2-(trifluoromethoxy)benzene | -OCF₃ | ~ -59 to -61 | s |
Chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm).
Experimental Protocols
Protocol 1: General Procedure for Monitoring the SNAᵣ Reaction of this compound with an Amine
-
Reaction Setup:
-
In a dry NMR tube, dissolve this compound (1.0 eq.) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeCN-d₃) to a final concentration of approximately 0.1 M.
-
Add a known concentration of an internal standard (e.g., trifluorotoluene) for quantitative analysis.
-
Acquire an initial ¹⁹F NMR spectrum (t=0) of the starting material.
-
Add the amine nucleophile (e.g., morpholine, 1.2 eq.) to the NMR tube.
-
-
¹⁹F NMR Data Acquisition:
-
Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.
-
A benchtop NMR spectrometer is well-suited for reaction monitoring.[2]
-
Typical Acquisition Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 1-2 s
-
Relaxation Delay (D1): 5-10 s (to ensure full relaxation for quantitative analysis)[3]
-
Number of Scans: 16-64 (depending on concentration and desired signal-to-noise)
-
Spectral Width: Sufficient to cover the expected chemical shift range of all fluorinated species (e.g., -50 to -150 ppm).
-
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., applying a line broadening factor and phasing).
-
Reference the chemical shifts to the internal standard or an external reference.
-
Integrate the signals corresponding to the starting material and the product.
-
Calculate the reaction conversion and yield at each time point using the integral values.
-
Protocol 2: Sample Preparation for ¹⁹F NMR Analysis
-
Sample Dissolution:
-
Accurately weigh the sample (reaction mixture aliquot or isolated product) into a vial.
-
Add a precise volume of a suitable deuterated solvent containing a known concentration of a ¹⁹F NMR internal standard.
-
Ensure the sample is fully dissolved.
-
-
Transfer to NMR Tube:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The sample height should be sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Tune and match the ¹⁹F probe.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Directed ortho-Metalation of 2-(Trifluoromethoxy)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high precision. These reactions are typically conducted under anhydrous conditions at low temperatures, often employing bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in ethereal solvents such as tetrahydrofuran (THF).
The substrate, 2-(trifluoromethoxy)fluorobenzene, presents an interesting case for DoM as it possesses two potential directing groups: the fluoro (F) group and the trifluoromethoxy (OCF₃) group. The fluorine atom is recognized as a moderate DMG, while the trifluoromethoxy group, due to the strong electron-withdrawing nature of the CF₃ moiety, is considered a potent DMG, superior to a standard methoxy group. The interplay between these two groups dictates the regioselectivity of the lithiation.
Predicted Regioselectivity
In this compound, there are two protons ortho to the fluorine atom (at C3 and C6) and one proton ortho to the trifluoromethoxy group (at C3). Based on the established hierarchy of directing groups in DoM, the more activating and coordinating group will preferentially direct the metalation. The trifluoromethoxy group is a stronger directing group than fluorine. Therefore, deprotonation is predicted to occur selectively at the C3 position, which is ortho to the trifluoromethoxy group.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Solvents should be anhydrous. THF is typically distilled from sodium/benzophenone ketyl immediately prior to use.
-
Organolithium reagents are pyrophoric and should be handled with extreme care using appropriate syringe techniques. The concentration of commercial alkyllithiums should be determined by titration prior to use.
-
Reactions are conducted at low temperatures, typically -78 °C, which can be achieved using a dry ice/acetone bath.
Protocol for Directed ortho-Metalation of this compound:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath with stirring.
-
Addition of Base: Slowly add a solution of sec-butyllithium (1.1 eq) in cyclohexane dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Metalation: Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may be indicated by a color change.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) neat or as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to stir at -78 °C for an additional 2-4 hours (reaction time may vary depending on the electrophile) before slowly warming to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-substituted-2-(trifluoromethoxy)fluorobenzene.
Data Presentation
The following table summarizes the expected products and reported yields for the directed ortho-metalation of related fluoroaromatic and anisolic compounds with various electrophiles. These yields are representative and may vary for the specific substrate this compound.
| Starting Material | Electrophile | Product | Yield (%) |
| Fluorobenzene | DMF | 2-Fluorobenzaldehyde | 75 |
| Fluorobenzene | I₂ | 1-Fluoro-2-iodobenzene | 88 |
| Fluorobenzene | (CH₃)₃SiCl | (2-Fluorophenyl)trimethylsilane | 95 |
| Anisole | CO₂ | 2-Methoxybenzoic acid | 90 |
| Anisole | (CH₃)₂SO₄ | 2-Methylanisole | 85 |
| 1,3-Difluorobenzene | DMF | 2,4-Difluorobenzaldehyde | 82 |
| 1,3-Difluorobenzene | I₂ | 1,3-Difluoro-2-iodobenzene | 91 |
Visualizations
Caption: General workflow for the directed ortho-metalation of this compound.
Application Notes and Protocols for Flow Chemistry Reactions Involving 2-(Trifluoromethoxy)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing two key synthetic transformations on 2-(trifluoromethoxy)fluorobenzene using continuous flow chemistry: Nucleophilic Aromatic Substitution (SNAr) and a Lithiation-Borylation sequence. Flow chemistry offers significant advantages for these reactions, including enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch processing.[1][2]
Application Note 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr) with this compound
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, widely used in the pharmaceutical and agrochemical industries.[3] The reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For the reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups.[3][4] this compound is a suitable substrate for SNAr due to the electron-withdrawing nature of the trifluoromethoxy group, which activates the fluorine atom for substitution.
Flow chemistry is particularly advantageous for SNAr reactions, as it allows for precise temperature control of the highly exothermic reactions and safe handling of reagents.[1] This protocol details the continuous flow synthesis of N-substituted 2-(trifluoromethoxy)aniline derivatives.
General Reaction Scheme

Figure 1. General scheme for the SNAr reaction of this compound with a generic amine nucleophile.
Experimental Protocol: SNAr with Morpholine
This protocol describes the reaction of this compound with morpholine as the nucleophile.
Materials:
-
This compound (Substrate)
-
Morpholine (Nucleophile)
-
Dimethyl Sulfoxide (DMSO) (Solvent)
-
Syringe pumps
-
T-mixer
-
Heated coil reactor (e.g., PFA tubing)
-
Back-pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Solution A (Substrate): Prepare a 0.5 M solution of this compound in DMSO.
-
Solution B (Nucleophile): Prepare a 1.0 M solution of morpholine in DMSO.
-
-
Flow System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Set the heated reactor to the desired temperature (see table for optimization).
-
Set the back-pressure regulator to maintain a constant pressure (e.g., 10 bar) to prevent solvent boiling and ensure smooth flow.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer. The combined flow rate will determine the residence time in the reactor.
-
The reaction mixture flows through the heated coil reactor where the substitution takes place.
-
The product stream is then cooled and collected in a collection vessel after passing through the back-pressure regulator.
-
-
Work-up and Analysis:
-
The collected solution is diluted with ethyl acetate and washed with water to remove DMSO and excess morpholine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Product identity and purity are confirmed by NMR and LC-MS.
-
Data Presentation
The following table summarizes the results for the SNAr reaction under various conditions.
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |
| 1 | 120 | 0.5 | 10 | 75 |
| 2 | 140 | 0.5 | 10 | 92 |
| 3 | 160 | 0.5 | 10 | 95 |
| 4 | 140 | 1.0 | 5 | 85 |
| 5 | 140 | 0.25 | 20 | 94 |
Experimental Workflow Diagram
Caption: Workflow for the continuous SNAr reaction.
Application Note 2: Flow Chemistry Lithiation-Borylation of this compound
Introduction
The synthesis of boronic acids and their derivatives is of great importance in organic chemistry, particularly for their use in Suzuki-Miyaura cross-coupling reactions.[5] A powerful method for their preparation is the lithiation-borylation sequence, which involves the reaction of an organolithium intermediate with a boron electrophile.[6] However, the high reactivity and potential instability of organolithium species can make this reaction challenging in batch, often requiring cryogenic temperatures.
Flow chemistry provides a robust solution for handling such reactive intermediates by enabling rapid mixing and precise temperature control within very short residence times, a concept often referred to as "flash chemistry".[6] This protocol outlines a continuous flow process for the directed ortho-metalation (DoM) of this compound, followed by borylation to yield the corresponding boronic ester.
General Reaction Scheme

Figure 2. General scheme for the lithiation-borylation of this compound.
Experimental Protocol: Directed Ortho-Metalation and Borylation
Materials:
-
This compound (Substrate)
-
n-Butyllithium (n-BuLi) in hexanes (Reagent)
-
Triisopropyl borate (B(O-iPr)3) (Boron source)
-
Tetrahydrofuran (THF), anhydrous (Solvent)
-
Syringe pumps
-
T-mixers (2)
-
Coil reactors (PFA tubing), one of which is cooled
-
Back-pressure regulator (BPR)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Solution A (Substrate): Prepare a 0.5 M solution of this compound in anhydrous THF.
-
Solution B (Lithiation Reagent): Use a commercially available solution of n-BuLi (e.g., 2.5 M in hexanes).
-
Solution C (Borylation Reagent): Prepare a 1.0 M solution of triisopropyl borate in anhydrous THF.
-
-
Flow System Setup:
-
Assemble the two-stage flow chemistry system as shown in the workflow diagram.
-
The first reactor coil for the lithiation step should be maintained at a low temperature (e.g., 0 °C or -20 °C).
-
The second reactor can be at ambient temperature.
-
Set the back-pressure regulator (e.g., 5 bar).
-
-
Reaction Execution:
-
Step 1: Lithiation. Pump Solution A and Solution B into the first T-mixer. The resulting stream flows through the cooled reactor coil. The residence time for this step is typically very short (seconds to a few minutes) to prevent decomposition of the organolithium intermediate.[6]
-
Step 2: Borylation. The stream containing the aryllithium intermediate is then mixed with Solution C in a second T-mixer.
-
The combined stream flows through the second reactor coil to allow for the borylation to complete.
-
The product stream is then quenched by introducing it into a vigorously stirred collection vessel containing saturated aqueous ammonium chloride.
-
-
Work-up and Analysis:
-
The quenched mixture is transferred to a separatory funnel and the layers are separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting boronic ester can be purified by chromatography.
-
Data Presentation
The following table presents representative data for the optimization of the lithiation-borylation sequence.
| Entry | Lithiation Temp (°C) | Lithiation Time (s) | Borylation Time (min) | Yield (%) |
| 1 | 0 | 15 | 5 | 65 |
| 2 | -20 | 15 | 5 | 78 |
| 3 | -20 | 30 | 5 | 82 |
| 4 | -20 | 15 | 10 | 79 |
| 5 | -40 | 15 | 5 | 85 |
Experimental Workflow Diagram
Caption: Workflow for the continuous lithiation-borylation reaction.
References
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 3. vapourtec.com [vapourtec.com]
- 4. benchchem.com [benchchem.com]
- 5. 502. Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)fluorobenzene. Two primary synthetic routes are detailed below, addressing common issues to improve reaction yields and product purity.
Route 1: From 2-Fluoroanisole via Photochlorination and Fluorination
This pathway involves the radical chlorination of the methoxy group of 2-fluoroanisole, followed by a halogen exchange reaction to introduce the trifluoromethoxy group.
Experimental Workflow
Caption: Synthetic workflow for Route 1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My photochlorination of 2-fluoroanisole is resulting in low yields of the desired 2-fluoro-1-(trichloromethoxy)benzene and significant ring chlorination. How can I improve selectivity?
A1: Low selectivity in photochlorination is a common issue. Here are several factors to consider for optimization:
-
Temperature: Ring chlorination is more favorable at lower temperatures. It is preferable to conduct the reaction at a higher temperature, ideally at the reflux temperature of the solvent, to favor side-chain chlorination and remove by-product hydrogen chloride.[1]
-
Solvent: The choice of solvent can influence the reaction. Solvents like benzotrifluoride (BTF) or p-chlorobenzotrifluoride (PCBTF) have been shown to improve yields of the desired trichloromethoxy product.[1]
-
Light Source: The wavelength of the UV light can affect the reaction. An ultraviolet wavelength of about 320 to 340 nm is suitable. Ensure the light source is in close proximity to the reaction mixture and that the mixture is well-stirred to ensure even exposure to the light.[1]
-
Chlorine Feed Rate: A controlled and continuous feed of chlorine gas is crucial. Adding chlorine too quickly can lead to over-chlorination and other side reactions.
Troubleshooting Guide: Photochlorination
| Issue | Potential Cause | Recommended Solution |
| Low conversion of 2-fluoroanisole | Insufficient UV light exposure or intensity. | Ensure the UV lamp is functioning correctly and is positioned close to the reactor. Use a reactor material (e.g., Pyrex) that is transparent to the required UV wavelength.[1] |
| Low reaction temperature. | Increase the reaction temperature to the reflux point of the solvent.[1] | |
| Excessive ring chlorination | Reaction temperature is too low. | As mentioned, operate at a higher temperature (reflux) to favor side-chain chlorination.[1] |
| Presence of Lewis acid catalysts. | Ensure the starting materials and apparatus are free from iron or other Lewis acid contaminants that can catalyze ring chlorination. | |
| Formation of di- and mono-chlorinated side products | Incomplete reaction. | Continue to add chlorine until gas chromatography (GC) analysis shows the disappearance of the starting material and intermediates.[1] |
Q2: The fluorination of 2-fluoro-1-(trichloromethoxy)benzene is inefficient. What conditions are optimal for this halogen exchange?
A2: The fluorination of a trichloromethoxy group to a trifluoromethoxy group is typically achieved using a fluorinating agent in the presence of a Lewis acid catalyst.
-
Fluorinating Agent and Catalyst: Anhydrous hydrogen fluoride (HF) is a common fluorinating agent for this transformation. The reaction is often catalyzed by a Lewis acid, with antimony pentachloride (SbCl₅) being particularly effective. Other chlorinated Lewis acids where the metal is in a +5 oxidation state, such as MoCl₅, TaCl₅, and NbCl₅, have also been shown to be efficient.[2] The catalyst forms a nucleophilic complex with HF, which is a more potent fluorinating agent than HF alone.[2]
-
Reaction Conditions: The reaction can often be carried out at relatively mild temperatures (e.g., 50°C) and can proceed to completion within a few hours.[2][3]
Quantitative Data: Effect of Lewis Acid on Trichloromethoxybenzene Fluorination
| Catalyst (2 mol%) | Temperature (°C) | Time (h) | Conversion to C₆H₅OCF₃ (%) |
| SbCl₅ | 50 | 1 | 100 |
| MoCl₅ | 50 | 1 | High |
| TaCl₅ | 50 | 1 | High |
| NbCl₅ | 50 | 1 | High |
| No Catalyst | 50 | >1 | Low |
Data adapted from studies on trichloromethoxybenzene and are expected to be comparable for the 2-fluoro-substituted analog.[2]
Route 2: From 2-(Trifluoromethoxy)aniline via Balz-Schiemann Reaction
This route involves the synthesis of the key intermediate, 2-(trifluoromethoxy)aniline, followed by its diazotization and subsequent fluoro-dediazoniation.
Experimental Workflow
Caption: Synthetic workflow for Route 2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: I am struggling with the synthesis of the 2-(trifluoromethoxy)aniline precursor. Can you provide a reliable method?
A3: A common route to 2-(trifluoromethoxy)aniline involves the nitration of a suitable precursor followed by reduction. One patented method starts with 1,2-dichloro-4-trifluoromethoxybenzene. This is nitrated and then the nitro group is reduced to an amine.[4] Another approach involves the reaction of 1-chloro-2-trifluoromethoxybenzene with ammonia at high temperatures and pressures in the presence of a copper(I) chloride catalyst.[4]
Q4: The yield of my Balz-Schiemann reaction with 2-(trifluoromethoxy)aniline is low. What are the critical parameters to control?
A4: The Balz-Schiemann reaction can be sensitive to several factors, especially with electron-deficient anilines.
-
Diazotization: This step is crucial and should be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[5] The choice of acid is also important; while HBF₄ is traditional, using HF/pyridine or generating the diazonium salt in situ can also be effective.
-
Solvent for Decomposition: The choice of solvent for the thermal or photochemical decomposition of the diazonium salt significantly impacts the yield. Low- or non-polar solvents can improve the yield by favoring the desired fluorination over side reactions like protonation.[6] Chlorobenzene and hexane have been shown to be effective solvents.[6]
-
Decomposition Method: While thermal decomposition is common, it can require high temperatures, leading to product degradation.[7] Photochemical decomposition under visible light irradiation can be a milder and more efficient alternative.[6] Continuous flow reactors offer improved safety and control over reaction parameters, often leading to higher yields.[8]
-
Use of Ionic Liquids: Using ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄), as the solvent can significantly improve the yield and selectivity of the Balz-Schiemann reaction.[6]
Troubleshooting Guide: Balz-Schiemann Reaction
| Issue | Potential Cause | Recommended Solution |
| Low yield of aryl fluoride | Incomplete diazotization. | Ensure slow addition of the nitrite source at low temperature (0-5 °C). Test for complete diazotization using starch-iodide paper.[5] |
| Premature decomposition of diazonium salt. | Maintain low temperatures throughout the diazotization and handling of the diazonium salt. | |
| Side reactions during decomposition (e.g., protonation, formation of phenols or biaryls). | Use a low- or non-polar solvent for the decomposition step.[6] Consider using an ionic liquid as the solvent.[6] | |
| Thermal degradation of the product. | Use a milder decomposition method, such as photolysis.[6] If using thermal decomposition, perform it under vacuum to remove the product as it forms. | |
| Formation of tarry by-products | High decomposition temperature. | Lower the decomposition temperature or use a photochemical method.[7] |
| Instability of the diazonium salt. | Ensure the diazonium salt is as dry as possible before decomposition if it is isolated. |
Purification of this compound
Q5: What is the best method to purify the final product?
A5: Fractional distillation is the most common and effective method for purifying this compound from reaction mixtures, especially to separate it from starting materials, solvents, and by-products with different boiling points.[9][10]
Troubleshooting Guide: Fractional Distillation
| Issue | Potential Cause | Recommended Solution |
| Poor separation of components | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| Bumping or uneven boiling | Lack of nucleation sites. | Add boiling chips or use a magnetic stirrer in the distillation flask. |
| Product loss | Hold-up in the distillation column. | For small-scale distillations, use a micro-distillation apparatus to minimize surface area. |
Experimental Protocols
Protocol 1: Photochlorination of 2-Fluoroanisole (General Procedure)
This protocol is adapted from the photochlorination of anisole and should be optimized for 2-fluoroanisole.[1]
-
Set up a photochlorination apparatus with a UV lamp (e.g., 100 W medium pressure Hanovia lamp with a Pyrex filter), a reflux condenser, and inlets for chlorine gas and the reactant solution.[1]
-
Charge the reactor with a suitable solvent, such as benzotrifluoride (BTF).
-
Heat the solvent to reflux.
-
Turn on the UV lamp.
-
Co-feed a solution of 2-fluoroanisole in the solvent and chlorine gas at a controlled rate.
-
Monitor the reaction progress by GC.
-
After the addition of 2-fluoroanisole is complete, continue to sparge with chlorine until the reaction is complete.
-
Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The resulting crude 2-fluoro-1-(trichloromethoxy)benzene can be purified by distillation or used directly in the next step.
Protocol 2: Fluorination of 2-Fluoro-1-(trichloromethoxy)benzene (General Procedure)
This protocol is based on the fluorination of trichloromethoxybenzene.[2][3]
-
In a suitable pressure-resistant reactor (e.g., a stainless steel autoclave), charge the crude 2-fluoro-1-(trichloromethoxy)benzene.
-
Add a catalytic amount of a Lewis acid, such as SbCl₅ (e.g., 2 mol%).
-
Cool the reactor and carefully add anhydrous hydrogen fluoride (HF).
-
Seal the reactor and heat to the desired temperature (e.g., 50-80°C) with stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Upon completion, cool the reactor, carefully vent any excess pressure, and quench the reaction mixture.
-
Isolate the organic layer, wash with a weak base (e.g., NaHCO₃ solution) and water, and dry over an anhydrous salt (e.g., MgSO₄).
-
The crude this compound can then be purified by fractional distillation.
Protocol 3: Balz-Schiemann Reaction of 2-(Trifluoromethoxy)aniline (General Procedure)
-
Dissolve 2-(trifluoromethoxy)aniline in a suitable acidic medium (e.g., aqueous HBF₄ or HF/pyridine) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at low temperature.
-
Isolate the precipitated diazonium tetrafluoroborate salt by filtration if desired, and wash with cold ether. Caution: Diazonium salts can be explosive when dry.
-
Decompose the diazonium salt by either:
-
Thermal Decomposition: Suspend the salt in a high-boiling, non-polar solvent (e.g., chlorobenzene or hexane) and heat gently until nitrogen evolution ceases.[6]
-
Photochemical Decomposition: Dissolve or suspend the diazonium salt in a suitable solvent and irradiate with visible light until the reaction is complete.[6]
-
-
After decomposition, the reaction mixture can be worked up by washing with aqueous base and water, followed by drying and purification by fractional distillation.
References
- 1. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Trifluoromethoxylation Reactions
Welcome to the technical support center for trifluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during trifluoromethoxylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during trifluoromethoxylation reactions, focusing on the formation of common side products.
Issue 1: Formation of Bis-trifluoromethoxylated Side Products in Radical C-H Trifluoromethoxylation
Question: I am observing significant amounts of bis-trifluoromethoxylated product in my radical C-H trifluoromethoxylation of an arene. How can I minimize this side reaction?
Answer:
The formation of bis-trifluoromethoxylated arenes is a common side product in radical C-H trifluoromethoxylation, arising from the further reaction of the desired mono-substituted product with the trifluoromethoxy radical. The most effective strategy to suppress this overreaction is to use a large excess of the (hetero)arene substrate relative to the trifluoromethoxylating reagent.[1]
Troubleshooting:
-
Increase Substrate Concentration: Employing a 5- to 10-fold excess of the arene substrate can significantly reduce the formation of bis-trifluoromethoxylated byproducts.[1] In some reported procedures, using 10 equivalents of the arene substrate was necessary to prevent the formation of these side products.
-
Slow Addition of Reagent: A slow, controlled addition of the trifluoromethoxylating agent can help maintain a low concentration of the trifluoromethoxy radical, favoring the reaction with the more abundant starting material over the mono-substituted product.
-
Monitor Reaction Progress: Carefully monitor the reaction by GC-MS or NMR to determine the optimal reaction time that maximizes the yield of the mono-substituted product before significant bis-substitution occurs.
Quantitative Data on Substrate Concentration Effect:
| Arene Substrate | Arene Equivalents | Yield of Mono-OCF3 Product | Yield of Bis-OCF3 Product | Reference |
| Benzene Derivative | 1 | Low | 15% | [1] |
| Benzene Derivative | 10 | Moderate to Excellent | Not reported (minimized) | [1] |
| Various Arenes | 5 | 4-74% (NMR Yield) | Trace amounts observed | [2] |
Issue 2: Competing C-Trifluoromethylation in Electrophilic Trifluoromethoxylation of Phenols
Question: My electrophilic O-trifluoromethoxylation of a phenol is yielding a significant amount of C-trifluoromethylated side product. What can I do to improve the selectivity for O-functionalization?
Answer:
The direct trifluoromethylation of the aromatic ring is a well-known competing reaction in the electrophilic trifluoromethoxylation of phenols. This occurs because the aromatic ring, particularly when activated by the hydroxyl group, can act as a nucleophile and react with the electrophilic trifluoromethylating reagent.[1] For some substrates, such as 2,4,6-trimethylphenol, the C-trifluoromethylated compounds are the major products.[1]
Troubleshooting:
-
Choice of Reagent: The choice of trifluoromethylating reagent and reaction conditions can influence the O/C selectivity. Some modern electrophilic trifluoromethylating reagents are designed for higher selectivity.
-
Protecting Groups: Temporarily protecting the ortho and para positions of the phenol with bulky groups can sterically hinder C-trifluoromethylation, directing the reaction towards the hydroxyl group.
-
Alternative Methods: If direct electrophilic O-trifluoromethoxylation remains problematic, consider a two-step approach, such as the conversion of the phenol to a xanthate followed by fluorinative desulfurization, which can provide aryl trifluoromethyl ethers under milder conditions.
-
Solvent and Base: The reaction solvent and the base used can influence the nucleophilicity of the phenoxide oxygen versus the aromatic ring. Experiment with different solvent systems (e.g., polar aprotic vs. nonpolar) and bases to optimize selectivity.
O- vs. C-Trifluoromethylation of 2,4,6-Trimethylphenol:
| Reagent | Product | Yield |
| Togni Reagent | Aryl trifluoromethyl ether (O-CF3) | Low Yield |
| Togni Reagent | C-trifluoromethylated products | Major Products |
Issue 3: Formation of N-Arylated Side Products in Radical Trifluoromethoxylation
Question: I am using a nitrogen-containing trifluoromethoxylating reagent and observing N-arylated side products. How can this be avoided?
Answer:
When using certain radical trifluoromethoxylation reagents, such as 1-trifluoromethoxybenzimidazole, the nitrogen-centered radical generated after homolytic cleavage of the N-OCF3 bond can react with the arene substrate, leading to the formation of N-arylated side products.[1] Yields of these side products can range from 3-10%.[1]
Troubleshooting:
-
Reagent Selection: If N-arylation is a significant issue, consider using a trifluoromethoxylating reagent that does not generate a reactive nitrogen-centered radical. For example, bis(trifluoromethyl)peroxide (BTMP) is a source of the •OCF3 radical that avoids this particular side reaction.[2]
-
Reaction Conditions: Optimization of reaction conditions, such as solvent and temperature, may influence the relative rates of the desired trifluoromethoxylation and the undesired N-arylation.
Issue 4: Instability of Trifluoromethoxide Anion in Nucleophilic Trifluoromethoxylation
Question: I am attempting a nucleophilic trifluoromethoxylation, and I suspect my trifluoromethoxide source is decomposing. What are the signs of decomposition and how can it be prevented?
Answer:
The trifluoromethoxide anion (CF3O⁻) is known to be unstable and can decompose into carbonyl fluoride (COF2) and a fluoride anion (F⁻). This decomposition pathway can reduce the yield of the desired trifluoromethoxylated product.
Troubleshooting:
-
Reagent Quality and Handling: Use a fresh, high-quality source of the trifluoromethoxide anion. Some reagents are designed to generate the anion in situ under conditions that minimize its decomposition.
-
Reaction Temperature: Keep the reaction temperature as low as possible to slow down the rate of decomposition.
-
Anhydrous Conditions: The presence of water can facilitate the decomposition of the trifluoromethoxide anion. Ensure that all reagents and solvents are rigorously dried.
-
Stabilizing Additives: In some protocols, additives are used to stabilize the trifluoromethoxide anion or to trap the decomposition products.
Experimental Protocols
Protocol 1: General Procedure for Radical C-H Trifluoromethoxylation of Arenes using Bis(trifluoromethyl)peroxide (BTMP) and Photocatalysis
This protocol is adapted from the work of Hopkinson and co-workers and describes a general method for the radical C-H trifluoromethoxylation of arenes using a photocatalyst.[2][3]
Materials:
-
Arene substrate
-
Bis(trifluoromethyl)peroxide (BTMP)
-
--INVALID-LINK--2 (Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate)
-
Potassium fluoride (KF)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube or other suitable reaction vessel equipped with a stir bar
-
Blue LED lamp
Procedure:
-
To an oven-dried Schlenk tube, add the arene substrate (5 equivalents), --INVALID-LINK--2 (1.5 mol%), and KF (0.1 equivalents).
-
Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile to achieve a 0.2 M concentration with respect to BTMP.
-
Cool the reaction mixture in a cold bath (e.g., dry ice/acetone).
-
Condense a known amount of BTMP (1 equivalent) into the reaction vessel.
-
Allow the reaction mixture to warm to room temperature and place it in front of a blue LED lamp.
-
Stir the reaction at room temperature for 16 hours.
-
Upon completion, carefully vent the reaction vessel in a well-ventilated fume hood.
-
The reaction mixture can be analyzed by 19F NMR to determine the yield and isomeric ratio of the products.
-
The product can be purified by standard chromatographic techniques.
Yields of Mono-trifluoromethoxylated Arenes (NMR Yield):
| Substrate | Product Yield | Reference |
| Benzene | 74% | [2] |
| Fluorobenzene | 70% | [2] |
| Chlorobenzene | 68% | [2] |
| Bromobenzene | 54% | [2] |
| Benzonitrile | 69% | [2] |
| Methyl benzoate | 73% | [2] |
| Nitrobenzene | 54% | [2] |
Reaction Pathways and Mechanisms
Formation of Common Side Products
The following diagrams illustrate the mechanistic pathways leading to the formation of common side products in trifluoromethoxylation reactions.
Caption: Formation pathways for common side products.
Workflow for Troubleshooting Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in trifluoromethoxylation reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of 2-(trifluoromethoxy)fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(trifluoromethoxy)fluorobenzene. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Poor Separation of Isomers (e.g., 3- and 4-isomers) during Fractional Distillation
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Question: My fractional distillation is not effectively separating the this compound from its positional isomers. The collected fractions show significant cross-contamination. What can I do?
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Answer:
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Increase Column Efficiency: Ensure you are using a distillation column with a sufficient number of theoretical plates for the separation of components with close boiling points. A longer column or a column with more efficient packing (like Vigreux indentations or structured packing) can improve separation.
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Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) can enhance separation. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between separation efficiency and distillation time.
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Slow Down the Distillation Rate: A slower distillation rate allows for better equilibrium to be established between the liquid and vapor phases on each theoretical plate, leading to improved separation.
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Ensure Steady Heating: Use a heating mantle with a stirrer to ensure smooth and even boiling. Fluctuations in heating can disrupt the vapor-liquid equilibrium in the column.
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Vacuum Control: For vacuum distillation, ensure the vacuum is stable. Fluctuations in pressure will cause the boiling points to change, leading to poor separation. Use a high-quality vacuum pump and a pressure controller.
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Issue 2: Low Yield After Flash Chromatography
-
Question: I am losing a significant amount of my product during flash chromatography purification. What are the possible causes and solutions?
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Answer:
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Improper Solvent System: If the eluent is too polar, the product may move too quickly through the column, co-eluting with impurities. Conversely, if the eluent is not polar enough, the product may not elute from the column at all. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. The ideal Rf value for the product is typically between 0.2 and 0.4.
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Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, resulting in mixed fractions and lower yields of pure product. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Irreversible Adsorption: Highly polar impurities or the product itself can sometimes bind irreversibly to the silica gel. If your compound is sensitive to the acidic nature of silica, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
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Sample Application: For optimal separation, the crude sample should be loaded onto the column in a narrow band. Dissolve the sample in a minimal amount of the initial eluent or a more volatile solvent, and carefully apply it to the top of the column. Alternatively, "dry loading" (adsorbing the sample onto a small amount of silica gel before loading) can improve resolution and yield.
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Issue 3: Product Decomposition During Purification
-
Question: I suspect my this compound is decomposing during purification. How can I prevent this?
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Answer:
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Distillation: If you are using fractional distillation, prolonged heating can sometimes lead to decomposition, especially if catalytic impurities are present. Consider using vacuum distillation to lower the boiling point and reduce the required temperature. Ensure the distillation is not carried out to complete dryness, as this can concentrate non-volatile, potentially reactive impurities.
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Chromatography: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. If you suspect this is the case, use neutralized or deactivated silica gel, or switch to a less acidic stationary phase like neutral alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities depend on the synthetic route used. However, they typically include:
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Positional Isomers: 3-(trifluoromethoxy)fluorobenzene and 4-(trifluoromethoxy)fluorobenzene are common isomers that can be formed during the synthesis.
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2-fluorophenol or other precursors.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
Byproducts from Side Reactions: These can include products of over-fluorination, under-fluorination, or coupling reactions.
Q2: Which purification technique is better for this compound: fractional distillation or flash chromatography?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Fractional Distillation is generally preferred for large-scale purifications where the boiling points of the desired product and the impurities are sufficiently different. Given that this compound is a liquid with a relatively low boiling point, vacuum fractional distillation is a viable and scalable method.
-
Flash Chromatography is an excellent technique for smaller-scale purifications and for separating compounds with very similar boiling points, such as positional isomers. It offers high resolution but can be less practical for very large quantities of material.
Q3: What is a good starting point for a flash chromatography solvent system?
A3: For fluorinated aromatic compounds like this compound, a good starting point for the eluent is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. You should perform TLC analysis with your crude mixture to determine the optimal solvent ratio that gives an Rf value of approximately 0.2-0.4 for the desired product.
Q4: Can I use preparative HPLC for the purification of this compound?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation of this compound, especially for separating challenging isomeric impurities. A reversed-phase column (e.g., C18 or a fluorinated phase column) with a mobile phase of acetonitrile and water or methanol and water is a common choice. However, preparative HPLC is typically used for smaller quantities due to the cost and solvent consumption.
Data Presentation
The following table provides a hypothetical comparison of different purification techniques for crude this compound. The starting material is assumed to have a purity of 85%, with the main impurities being positional isomers.
| Purification Technique | Scale | Typical Purity Achieved | Typical Yield | Throughput | Cost per Sample |
| Fractional Vacuum Distillation | > 10 g | 98-99.5% | 80-90% | High | Low |
| Flash Chromatography (Silica Gel) | 1-10 g | > 99% | 70-85% | Medium | Medium |
| Preparative HPLC (C18 Column) | < 1 g | > 99.8% | 60-75% | Low | High |
Experimental Protocols
1. Fractional Vacuum Distillation
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Apparatus: A round-bottom flask, a Vigreux or packed distillation column, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a heating mantle with a magnetic stirrer.
-
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
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Assemble the fractional distillation apparatus and ensure all joints are properly sealed. The boiling point of this compound is approximately 90°C at 20 mm Hg.
-
Begin stirring and slowly apply vacuum to the system, aiming for a stable pressure of around 20 mm Hg.
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Gradually heat the flask using the heating mantle.
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Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun).
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When the temperature stabilizes near the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
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Continue distillation until the temperature starts to drop or rise significantly, indicating that the product has been distilled.
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Stop the heating, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified product.
-
2. Flash Column Chromatography
-
Materials: Glass chromatography column, silica gel (230-400 mesh), eluent (e.g., hexane/ethyl acetate mixture), sand, crude this compound, collection tubes.
-
Procedure:
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Solvent System Selection: Use TLC to determine an appropriate eluent system that provides an Rf of ~0.2-0.4 for the product.
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Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the solution to the top of the column.
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Elution: Carefully add the eluent to the top of the column and apply gentle air or nitrogen pressure to push the solvent through the column.
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Fraction Collection: Collect the eluting solvent in small fractions using test tubes or vials.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualization
Caption: Workflow for selecting a purification technique for this compound.
Technical Support Center: Scaling Up 2-(Trifluoromethoxy)fluorobenzene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(trifluoromethoxy)fluorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My reaction yield is significantly lower than expected during scale-up. What are the potential causes and solutions?
Low yields during the scale-up of this compound synthesis can stem from several factors. A primary consideration is the efficiency of the trifluoromethoxylation reaction itself.
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing at a larger scale.
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Solution: Monitor the reaction progress closely using analytical techniques like GC-MS or ¹⁹F NMR. Consider extending the reaction time or incrementally increasing the temperature. Ensure that the stirring or agitation is vigorous enough to maintain a homogeneous reaction mixture in the larger vessel.
-
-
Reagent Purity and Stoichiometry: The purity of starting materials, particularly the 2-fluorophenol precursor and the trifluoromethoxylating agent, is critical. Moisture can deactivate many trifluoromethoxylating reagents.
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Solution: Ensure all reactants and solvents are anhydrous. Use freshly opened or properly stored reagents. Re-evaluate the stoichiometry of your reagents for the scaled-up batch, ensuring a slight excess of the trifluoromethoxylating agent if necessary.
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Side Reactions: At elevated temperatures required for industrial synthesis, the formation of byproducts can become more prevalent, consuming starting materials and reducing the yield of the desired product.
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Solution: Optimize the reaction temperature to find a balance between reaction rate and selectivity. The slow, controlled addition of the trifluoromethoxylating agent can help manage the exothermicity of the reaction and minimize side product formation.
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2. I'm observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize them?
The formation of impurities is a common challenge when scaling up. For the synthesis of this compound from 2-fluorophenol, potential side products include:
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Regioisomers: While the ortho-product is desired, para- and meta-isomers of trifluoromethoxyfluorobenzene can also form.
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Solution: The regioselectivity is often dictated by the choice of catalyst and reaction conditions. Screening different catalysts and optimizing the temperature may improve the desired isomer ratio.
-
-
Over-fluorination or Incomplete Reaction Products: Depending on the specific synthetic route, you might observe products with additional fluorine substitutions on the aromatic ring or intermediates that have not fully reacted.
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Decomposition Products: Trifluoromethoxylating reagents can be thermally unstable and decompose, leading to a variety of smaller fluorinated and non-fluorinated byproducts.
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Solution: Careful temperature control is crucial. The use of more stable, modern trifluoromethoxylating reagents can also mitigate this issue.
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3. Purification of the final product is proving difficult at a larger scale. What are the recommended purification methods?
Purifying this compound at an industrial scale often involves fractional distillation.
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Challenge: Close boiling points of the desired product and its isomers or other byproducts can make separation by distillation challenging.
-
Solution:
-
Fractional Distillation: Employ a high-efficiency fractional distillation column with a sufficient number of theoretical plates. Careful control over the distillation rate and temperature gradient is essential.
-
Aqueous Work-up: Before distillation, a thorough aqueous work-up can help remove water-soluble impurities and acidic byproducts. Washing the crude product with a dilute base solution followed by water is a common practice.
-
Crystallization: If applicable, recrystallization from a suitable solvent can be an effective method for removing impurities, especially isomers.
-
4. We are concerned about the thermal safety of the reaction during scale-up. How can we mitigate the risk of a thermal runaway?
Trifluoromethoxylation reactions are often exothermic and can pose a significant thermal runaway risk, especially at an industrial scale.
-
Key Considerations:
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Heat Generation: The reaction generates a significant amount of heat.
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Heat Removal: The ability to remove this heat effectively decreases as the reactor volume increases (due to a lower surface-area-to-volume ratio).
-
-
Mitigation Strategies:
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Slow Reagent Addition: Add the trifluoromethoxylating agent slowly and in a controlled manner to manage the rate of heat generation.
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Efficient Cooling: Utilize a reactor with a high-efficiency cooling jacket and ensure adequate coolant flow.
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Dilution: Conducting the reaction in a suitable solvent can help to dissipate the heat generated.
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat release under different conditions. This data is crucial for safe process design.
-
Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place in case of a thermal runaway.
-
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Recommended) |
| Reaction Temperature | 20 - 80 °C | 80 - 150 °C[1] |
| Pressure | Atmospheric | 1.0 - 2.0 MPa (for reactions involving HF)[1] |
| Solvent | Dichloromethane, Acetonitrile | High-boiling point aprotic solvents (e.g., Sulfolane) |
| Agitation Speed | 300 - 500 rpm | Dependent on reactor geometry, ensure good mixing |
| Purification Method | Column Chromatography | Fractional Distillation, Crystallization |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common industrial practices for analogous compounds and should be optimized for specific equipment and safety protocols.
Materials:
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2-Fluoro-1-chlorobenzene (precursor, synthesized from 2-fluorophenol)
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Anhydrous Hydrogen Fluoride (AHF)
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Catalyst (e.g., a Lewis acid like SbCl₅, if required)
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High-pressure autoclave reactor with temperature and pressure controls, and a mechanical stirrer
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and passivated according to standard procedures for handling anhydrous HF.
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Charging the Reactor: Charge the autoclave with 2-fluoro-1-chlorobenzene.
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Cooling: Cool the reactor to a low temperature (e.g., 0-10 °C) before introducing AHF.
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Addition of AHF: Carefully add the required stoichiometric amount of anhydrous hydrogen fluoride to the reactor.
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Catalyst Addition (if applicable): If a catalyst is used, add it at this stage under an inert atmosphere.
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Reaction: Seal the reactor and slowly heat it to the desired reaction temperature (e.g., 80-120 °C). The pressure will increase as the reaction proceeds. Monitor the temperature and pressure closely. Maintain the reaction at the set temperature for the required duration (typically several hours), with continuous stirring.
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Cooling and Venting: After the reaction is complete (as determined by in-process controls), cool the reactor to a safe temperature. Carefully vent any excess pressure through a suitable scrubbing system.
-
Work-up: Transfer the crude reaction mixture to a separate vessel for work-up. This typically involves quenching with ice water and neutralization with a base (e.g., sodium bicarbonate or potassium carbonate solution).
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Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying and Concentration: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate) and then remove the solvent under reduced pressure.
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Purification: Purify the crude product by fractional distillation under vacuum to obtain this compound of the desired purity.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: Safety protocol for scaling up exothermic reactions.
References
Preventing decomposition of 2-(trifluoromethoxy)fluorobenzene during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethoxy)fluorobenzene. The information is designed to help prevent decomposition of the molecule during chemical reactions and to diagnose potential issues in your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stability and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF3) group?
A1: The trifluoromethoxy group is generally a robust and stable functional group, significantly more so than a methoxy group under many conditions. It is known for its high thermal stability and resistance to metabolic degradation.[1] However, it is not completely inert and can be susceptible to cleavage under specific, harsh reaction conditions.
Q2: What are the primary known decomposition pathways for this compound?
A2: The primary documented decomposition pathway involves the reductive cleavage of the aromatic carbon-oxygen bond. This has been observed when using strong reducing agents like metallic sodium.[2] This pathway is believed to proceed through a radical anion intermediate. While less common, harsh acidic or basic conditions could potentially lead to hydrolysis of the trifluoromethoxy group, although it is generally more resistant to this than a standard methoxy group.
Q3: Can the fluorine atom on the benzene ring be displaced?
A3: Yes, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). This is a common reaction for fluoroarenes, particularly when the ring is activated by electron-withdrawing groups. The trifluoromethoxy group itself is electron-withdrawing, which can facilitate this type of reaction.[3][4]
Q4: Is this compound susceptible to electrophilic aromatic substitution?
A4: Yes, electrophilic aromatic substitution (EAS) can occur on the benzene ring. The trifluoromethoxy group is an ortho-, para-director, although it is deactivating overall due to its strong electron-withdrawing nature. The fluorine atom is also an ortho-, para-director. The regioselectivity of the substitution will depend on the specific electrophile and reaction conditions.[5][6][7][8]
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Action |
| Low yield of desired product and formation of 2-fluorophenol or phenol. | Decomposition of the trifluoromethoxy group. This is likely due to overly harsh reductive conditions (e.g., dissolving metals) or extreme pH. | Avoid using strong reducing agents like sodium metal. If reduction is necessary, consider milder reagents. Maintain a neutral or mildly acidic/basic pH. Buffer the reaction if necessary. |
| Formation of unexpected substitution products where the fluorine atom is replaced. | Nucleophilic Aromatic Substitution (SNAr). A nucleophile in your reaction mixture is displacing the fluorine atom. | If the fluorine atom is desired in the final product, avoid strong nucleophiles or protect other functional groups that could become nucleophilic under the reaction conditions. Consider using a less nucleophilic base if one is required. |
| Complex mixture of products with substitution at various positions on the ring. | Uncontrolled Electrophilic Aromatic Substitution (EAS). The reaction conditions may be too harsh, leading to multiple substitutions or undesired isomers. | Optimize the reaction conditions for electrophilic substitution by lowering the temperature, using a milder Lewis acid, or controlling the stoichiometry of the electrophile. |
| No reaction or very slow reaction rate. | Deactivation of the aromatic ring. The electron-withdrawing nature of both the trifluoromethoxy group and the fluorine atom can deactivate the ring towards certain reactions, particularly electrophilic substitution. | Increase the reaction temperature, use a more reactive catalyst, or consider a different synthetic route if the reaction does not proceed under reasonable conditions. |
Experimental Protocols
Below are detailed experimental protocols for a reaction that can cause decomposition of the trifluoromethoxy group (reductive cleavage) and a reaction where this compound is expected to be stable (nucleophilic aromatic substitution at the fluorine position).
Protocol 1: Reductive Cleavage of the C-O Bond in a Trifluoromethoxyarene (Example of Decomposition)
This protocol is based on a known method for the reductive dealkoxy-sylation of trifluoromethoxyarenes and serves as an example of conditions to avoid if the integrity of the trifluoromethoxy group is to be maintained.[2]
Objective: To demonstrate the cleavage of the aromatic C-O bond of a trifluoromethoxyarene.
Materials:
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Trifluoromethoxybenzene (as a model substrate)
-
Metallic sodium
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Chlorotrimethylsilane (Me3SiCl)
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Anhydrous Tetrahydrofuran (THF)
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Argon or Nitrogen atmosphere
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Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
In the flask, add trifluoromethoxybenzene (1.0 mmol).
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Add anhydrous THF (10 mL) via syringe.
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Add metallic sodium (3.0 mmol), cut into small pieces, to the stirred solution.
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Add chlorotrimethylsilane (3.0 mmol) to the reaction mixture.
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Heat the reaction mixture to 80°C and maintain for 12 hours.
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Monitor the reaction progress by GC-MS or 19F NMR, looking for the disappearance of the starting material and the appearance of the product, phenyltrimethylsilane.
-
Upon completion, cautiously quench the reaction by the slow addition of ethanol, followed by water.
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Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Analyze the product to confirm the cleavage of the trifluoromethoxy group.
Expected Outcome: The trifluoromethoxy group will be cleaved, and the resulting aryl anion will be trapped by chlorotrimethylsilane to form phenyltrimethylsilane.
Protocol 2: Nucleophilic Aromatic Substitution on a Fluoroarene (Example of Stability)
This protocol is a general method for the nucleophilic aromatic substitution of a fluoroarene, where the trifluoromethoxy group is expected to remain intact.[3]
Objective: To perform a nucleophilic aromatic substitution on a fluoroarene without decomposing the trifluoromethoxy group.
Materials:
-
This compound
-
A suitable nucleophile (e.g., a secondary amine like morpholine)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous Dimethylformamide (DMF)
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Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
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To an oven-dried reaction vial, add this compound (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
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Seal the vial and heat the reaction mixture to 100°C.
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Stir the reaction for 12-24 hours.
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Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Characterize the product by NMR and mass spectrometry to confirm the substitution of the fluorine atom and the integrity of the trifluoromethoxy group.
Expected Outcome: The fluorine atom will be displaced by the nucleophile, while the trifluoromethoxy group will remain on the aromatic ring.
Data Summary
The following table summarizes key stability and reactivity parameters for this compound based on available data for it and analogous compounds.
| Parameter | Condition | Observed Effect | Reference |
| Thermal Stability | High Temperature | Generally high thermal stability is expected for fluorinated aromatics. Specific decomposition temperature for this compound is not readily available. | [1][9][10][11][12] |
| Reductive Stability | Metallic Sodium in THF at 80°C | Cleavage of the Ar-OCF3 bond. | [2] |
| Acidic Stability | Strong Acids (e.g., HF/Lewis Acids) | The trifluoromethyl group of trifluoromethoxybenzenes can become labile under these conditions. | [13] |
| Basic Stability | Strong Bases | Generally stable, but extreme conditions may lead to hydrolysis. The trifluoromethoxy group is more resistant to hydrolysis than a methoxy group. | [14] |
| Reactivity towards Nucleophiles | Strong Nucleophiles | Susceptible to Nucleophilic Aromatic Substitution (SNAr) at the fluorine-substituted carbon. | [3][15][16][17][18] |
| Reactivity towards Electrophiles | Electrophiles with Lewis Acid Catalysis | Undergoes Electrophilic Aromatic Substitution (EAS). The ring is deactivated, so forcing conditions may be required. | [5][6][7][8] |
Visualizations
Below are diagrams illustrating key concepts related to the chemistry of this compound.
Caption: Potential decomposition pathway via reductive cleavage.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ijrar.org [ijrar.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-(trifluoromethoxy)fluorobenzene Reactions
Welcome to the technical support center for reactions involving 2-(trifluoromethoxy)fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenge is the activation of the carbon-fluorine (C-F) bond. The C-F bond is the strongest carbon-halogen bond, possessing a high bond dissociation energy, which makes its cleavage difficult compared to C-Cl, C-Br, or C-I bonds.[1] Both the fluorine atom and the trifluoromethoxy (-OCF3) group are strongly electron-withdrawing, which deactivates the aromatic ring towards certain reactions but can facilitate nucleophilic aromatic substitution.[2][3] Successful catalyst selection is crucial to overcome the high activation barrier for C-F bond cleavage under conditions that tolerate other functional groups.
Q2: Which types of cross-coupling reactions are most common for this substrate, and what are the typical catalyst families?
A2: The most common and effective cross-coupling reactions for fluorinated aromatics like this compound include:
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Suzuki-Miyaura Coupling (C-C bond formation): Typically catalyzed by Palladium(0) complexes.[4][5] The choice of ligand is critical for activating the C-F bond.
-
Buchwald-Hartwig Amination (C-N bond formation): This reaction also relies on Palladium catalysis, often requiring bulky, electron-rich phosphine ligands to facilitate the reaction, especially with challenging substrates like aryl fluorides.[6][7]
-
Ullmann Condensation (C-O, C-N, C-S bond formation): This reaction traditionally uses copper catalysts, often at high temperatures.[8][9] Modern methods have introduced soluble copper catalysts with ligands that allow for milder reaction conditions.[8][10]
-
Nickel-Catalyzed Couplings: Nickel catalysts are emerging as a powerful alternative for C-F bond activation, sometimes proceeding under milder conditions than palladium.[1]
Q3: How does the trifluoromethoxy (-OCF3) group influence catalyst selection?
A3: The -OCF3 group is strongly electron-withdrawing and highly lipophilic.[3] Its electronic effect deactivates the ring, making oxidative addition (a key step in many catalytic cycles) more challenging. Therefore, the catalytic system must be highly active. This typically means using electron-rich, sterically hindered ligands that promote the formation of a reactive, low-coordinate metal center. The group's stability, however, means it is well-tolerated by most cross-coupling conditions.
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | The Pd(0) catalyst may not be active enough to cleave the strong C-F bond. Switch to a more active catalyst system. Consider using palladium precursors with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[4] |
| Incorrect Base Selection | The base is crucial for the transmetalation step. Stronger bases are often required. If using a milder base like K₂CO₃, consider switching to Cs₂CO₃, K₃PO₄, or an alkoxide base like NaOt-Bu.[5] |
| Inadequate Reaction Temperature | C-F bond activation often requires higher temperatures than for other aryl halides.[1] Gradually increase the reaction temperature, ensuring the solvent and reagents are stable at the higher temperature. |
| Presence of Water or Oxygen | Moisture and oxygen can deactivate the catalyst and decompose organoboron reagents. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[11] |
Problem 2: Poor Yield in Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution |
| Inappropriate Ligand | The amination of aryl fluorides is particularly challenging and highly dependent on the ligand.[6] Screen a panel of bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands) to find the optimal one for your specific amine.[12][13] |
| Base Incompatibility | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[6] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[6] |
| Catalyst Inhibition | Some amines, particularly primary amines, can coordinate too strongly to the palladium center, inhibiting catalysis. Using bidentate phosphine ligands like BINAP or DPPF can sometimes mitigate this issue.[7] |
| Side Reaction: Hydrodefluorination | A common side reaction is the replacement of the fluorine atom with hydrogen. This can occur if the catalytic cycle is inefficient. Optimizing the ligand and ensuring a sufficient concentration of the amine nucleophile can help favor the desired C-N bond formation. |
Catalyst System Comparison
Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Fluorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Effective for electron-deficient aryl fluorides. |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 100 | Bulky ligand promotes C-F activation. |
| Ni(cod)₂ | PCy₃ | K₃PO₄ | Toluene/MeOH | 80-100 | Nickel systems can offer milder conditions.[1] |
| Heterogeneous Pd NPs | None | K₂CO₃ | DMF/H₂O | 70-110 | Supported nanoparticles offer reusability.[14] |
Table 2: Selected Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XantPhos | NaOt-Bu | Toluene | 80-110 | A versatile ligand for many amine couplings.[6][12] |
| Pd(OAc)₂ | BrettPhos | LHMDS | Dioxane | 100 | Highly active for challenging aryl chlorides/fluorides. |
| [Pd(NHC)] complexes | IPr | K₂CO₃ | Toluene | 110 | N-Heterocyclic Carbene ligands offer high stability.[15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add the this compound and the arylboronic acid to the vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Visualized Workflows and Mechanisms
Caption: Catalyst selection workflow for common cross-coupling reactions.
References
- 1. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Managing Reaction Exotherms in Fluorination Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely managing the significant reaction exotherms often encountered during fluorination processes. Fluorination reactions are notoriously energetic, and improper thermal management can lead to reduced yield, byproduct formation, and serious safety incidents.[1] This resource offers troubleshooting advice and frequently asked questions to help you maintain control over your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
A1: Fluorination reactions are highly exothermic due to the formation of the very strong carbon-fluorine (C-F) bond and other stable fluoride salts. Elemental fluorine (F₂) itself is extremely reactive, and many fluorinating reagents contain weak, high-energy bonds (e.g., N-F, O-F, S-F) that, upon reaction, result in a large release of energy.[1][2][3] This vigorous reactivity and exothermicity necessitate special handling techniques and equipment to mitigate risks.[2]
Q2: What are the primary hazards associated with common fluorinating reagents?
A2: Many common fluorinating reagents pose significant risks beyond exotherms. Key hazards include:
-
Toxicity and Corrosivity : Reagents like DAST, Deoxo-Fluor, and those that generate hydrogen fluoride (HF) are toxic, corrosive, and can cause severe burns.[3][4] HF is particularly dangerous as the burns may not be immediately painful.[4]
-
Violent Decomposition : Some reagents can decompose violently upon heating.[4] For instance, DAST and Deoxo-Fluor are known to be thermally unstable.[3][5]
-
Reactivity with Water/Solvents : Many fluorinating agents react violently with water.[4] Some electrophilic reagents, like Selectfluor, can react exothermically with common lab solvents such as DMF, pyridine, and DMSO.[6]
Q3: How can I anticipate the potential exotherm of my fluorination reaction?
A3: Anticipating the exotherm is crucial for safe experimental design.
-
Calorimetry : Reaction calorimetry is the most accurate method to measure the heat of reaction and determine the rate of heat release. This data is essential for safe scale-up.
-
Literature Review : Search for studies on similar fluorination reactions to understand the potential energy release. Papers on fluorine flame calorimetry, for example, provide data on the heat of formation for various fluorine compounds.[7][8][9][10]
-
Small-Scale Trials : Always begin with a small-scale experiment under carefully controlled conditions to observe the temperature profile before attempting a larger scale reaction.
Q4: What are the key experimental parameters to control for managing a reaction exotherm?
A4: Several parameters are critical for controlling the heat generated during fluorination:
-
Reagent Addition Rate : A slow, controlled addition of the fluorinating agent is paramount. This ensures that the heat generated can be effectively removed by the cooling system.
-
Temperature : Maintain a low reaction temperature using an efficient cooling bath. Starting reactions at -78 °C is a common practice.[4]
-
Concentration : Running reactions at a lower concentration (higher dilution) provides a larger thermal mass to absorb the heat of reaction, preventing rapid temperature spikes.
-
Solvent Choice : Select a solvent with a suitable boiling point and ensure it is compatible with the fluorinating agent.[4][6]
-
Agitation : Efficient stirring is crucial for uniform temperature distribution and preventing localized hot spots.
Q5: What are the signs of a runaway reaction, and what should I do?
A5: A runaway reaction occurs when the rate of heat generation exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.
-
Signs : Rapid, unexpected temperature increase, sudden pressure buildup, vigorous gas evolution, and change in reaction color or viscosity.
-
Immediate Actions : If you suspect a runaway, prioritize safety. Evacuate the immediate area and alert your institution's emergency response team. Do not attempt to quench a large-scale runaway reaction without proper training and equipment. For small-scale reactions, if it is safe to do so, immediate actions could include stopping reagent addition and maximizing cooling.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition.
This is a critical situation indicating that the rate of heat generation is overwhelming the cooling capacity of the setup.
-
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for a temperature spike.
Issue 2: Formation of Elimination or Rearrangement Byproducts.
These side reactions are often favored at higher temperatures, suggesting poor exotherm control.[4]
-
Potential Cause : Localized hot spots due to poor mixing or a reaction temperature that is too high.
-
Solution : Lower the overall reaction temperature.[4] Improve stirring efficiency to ensure uniform heat distribution. Consider a slower addition rate or higher dilution. For reactions prone to carbocation rearrangement, switching to a fluorinating reagent or conditions that favor an SN2-type mechanism may be beneficial.[4]
Quantitative Data on Fluorinating Reagents
Managing exotherms requires understanding the thermal properties of the reagents being used. Newer reagents are often designed for enhanced thermal stability.
| Reagent | Type | Common Hazards | Thermal Stability Notes |
| DAST (Diethylaminosulfur trifluoride) | Nucleophilic | Toxic, corrosive, can decompose violently with heating.[3][4] | Unstable at higher temperatures.[3] Reactions are typically run at low temperatures. |
| Deoxo-Fluor | Nucleophilic | Toxic, corrosive, can decompose violently with heating.[4] | Generally considered more thermally stable than DAST. |
| Selectfluor (F-TEDA-BF₄) | Electrophilic | Strong oxidizer, low toxicity.[5][11] | High thermal stability.[5][11] Can react exothermically with certain solvents.[6] |
| Xtal-Fluor-E / -M | Nucleophilic | Crystalline solids, easily handled.[5] | Enhanced thermal stability with higher decomposition temperatures and lower exothermic heat compared to DAST/Deoxo-Fluor.[5] |
| Fluolead | Nucleophilic | Crystalline solid, high thermal stability, can be handled in air.[5][12] | High thermal decomposition temperature (232 °C).[12] |
Key Experimental Protocol: Deoxyfluorination of an Alcohol with DAST
This protocol emphasizes the safety and control measures necessary for managing a potentially hazardous exothermic reaction.
Objective : To replace a hydroxyl group with a fluorine atom using DAST while carefully controlling the reaction exotherm.
Materials :
-
Substrate (alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Diethylaminosulfur trifluoride (DAST)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
Experimental Workflow Diagram
Caption: Workflow for a controlled deoxyfluorination reaction.
Procedure :
-
Setup : Assemble the dry three-neck flask under a positive pressure of nitrogen.
-
Dissolution & Cooling : Charge the flask with the alcohol and dissolve it in anhydrous DCM. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
DAST Addition : Slowly add DAST dropwise to the stirred solution via the dropping funnel. This is the critical exothermic step. Monitor the internal temperature closely with the thermocouple and adjust the addition rate to ensure the temperature does not rise above -65 °C.
-
Reaction : After the addition is complete, allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction's progress using TLC or LC-MS.[4]
-
Quenching : Once the reaction is complete, carefully and slowly quench the reaction by transferring it via cannula into a separate flask containing a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate to neutralize excess reagent and acidic byproducts.[4] Caution: Gas evolution.
-
Extraction & Purification : Separate the organic layer and extract the aqueous layer with DCM.[4] Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.
References
- 1. sravathi.com [sravathi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)fluorobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the choice of reagents, reaction conditions, and the solvent system.
Possible Causes and Solutions:
-
Inappropriate Trifluoromethoxylation Reagent: The reactivity of the trifluoromethoxylating agent is crucial. Reagents like Umemoto's and Togni's reagents are commonly used for introducing the OCF3 group.[1][2][3] The choice of a specific reagent may depend on the substrate and reaction conditions. For instance, Togni's reagent II is effective for the trifluoromethylation of phenolates, often with substitution occurring at the ortho position.[2]
-
Troubleshooting:
-
Ensure the reagent is of high purity and has been stored correctly, as some reagents can be sensitive to moisture and temperature. Togni reagent II, for example, is known to be metastable and can decompose upon heating.[2]
-
Consider screening different trifluoromethoxylation reagents. For challenging substrates, more reactive agents like Umemoto Reagent IV, which is noted to be more powerful than other Umemoto reagents, might be necessary.[4][5][6]
-
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in nucleophilic aromatic substitution (SNAr) type reactions, which are often involved in trifluoromethoxylation. The solvent can influence the solubility of reagents, stabilize intermediates, and affect the reaction rate.
-
Troubleshooting:
-
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and dimethylformamide (DMF) are often good choices for SNAr reactions as they can solvate cations while leaving the nucleophile relatively free.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform have also been used in trifluoromethoxylation reactions.[7]
-
Avoid Protic Solvents (in some cases): Protic solvents like methanol (MeOH) can sometimes lead to undesired side reactions or lower yields in similar syntheses.[8]
-
A systematic screening of solvents is recommended to find the optimal medium for your specific reaction conditions.
-
-
-
Reaction Temperature and Time: Trifluoromethoxylation reactions can be sensitive to temperature.
-
Troubleshooting:
-
Some reagents, like certain Umemoto reagents, require very low temperatures (e.g., -100 °C to -90 °C) for in situ generation and subsequent reaction.[9][10]
-
Other protocols may require heating. It is crucial to follow the recommended temperature profile for the specific reagent and substrate.
-
Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time and avoid decomposition of the product.
-
-
-
Presence of Water: Moisture can deactivate many of the reagents used in this synthesis.
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Formation of Multiple Products and Byproducts
Question: My reaction is producing a mixture of isomers and other byproducts, making the purification of this compound difficult. How can I improve the selectivity?
Answer:
The formation of multiple products is a common challenge, often arising from competing reaction pathways.
Possible Causes and Solutions:
-
Positional Isomers: In aromatic substitution reactions, it's common to obtain a mixture of ortho, meta, and para isomers. The trifluoromethoxy group is known to direct electrophilic substitution to the ortho and para positions.[10]
-
Troubleshooting:
-
Directing Groups: The starting material's existing substituents will influence the position of the incoming trifluoromethoxy group. Careful selection of the starting material is key.
-
Catalyst/Additive Selection: In some cases, the choice of catalyst or additive can influence the regioselectivity.
-
-
-
Byproduct Formation: Undesired side reactions can lead to a range of byproducts.
-
Troubleshooting:
-
Solvent Effects: As mentioned, the solvent can play a role. For instance, using an alcohol as a solvent might lead to the formation of unwanted ethers.
-
Reaction Temperature: Running the reaction at the optimal temperature can minimize the formation of decomposition products. Some reagents are thermally unstable and can decompose if heated excessively.[2]
-
Purification: Employing efficient purification techniques such as column chromatography or distillation is crucial for isolating the desired product from a complex mixture.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common starting material is 2-fluorophenol. The hydroxyl group of the phenol is then converted to the trifluoromethoxy group using a suitable trifluoromethoxylating reagent.
Q2: Which trifluoromethoxylation reagents are most suitable for this synthesis?
A2: Several classes of reagents can be employed, with electrophilic trifluoromethylating agents being particularly common for the conversion of phenols. These include:
-
Hypervalent Iodine Reagents (e.g., Togni's Reagents): These are relatively stable and commercially available reagents that can trifluoromethylate a variety of nucleophiles, including phenols.[2][3][11][12]
-
Sulfonium Salts (e.g., Umemoto's Reagents): These are powerful electrophilic trifluoromethylating agents.[1][5][6] Some variations are highly reactive and may be necessary for less reactive substrates.
The choice of reagent will depend on factors such as the reactivity of the 2-fluorophenol derivative, desired reaction conditions (temperature, solvent), and cost.
Q3: How does the choice of solvent impact the reaction?
A3: The solvent is a critical parameter that can significantly influence the outcome of the synthesis.
-
Polarity: Polar solvents are generally preferred to facilitate the dissolution of ionic reagents and stabilize charged intermediates that may form during the reaction.
-
Protic vs. Aprotic:
-
Aprotic solvents (e.g., acetonitrile, THF, DCM) are often favored as they do not interfere with the nucleophile by hydrogen bonding.
-
Protic solvents (e.g., alcohols, water) can sometimes lead to side reactions or reduced efficiency. However, in some specific protocols, a biphasic system with water may be beneficial.[1]
-
-
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature.
A summary of commonly used solvents in related trifluoromethoxylation reactions is provided in the table below.
Q4: What are some common byproducts to look out for?
A4: Besides positional isomers (e.g., 3- or 4-(trifluoromethoxy)fluorobenzene), potential byproducts can include:
-
Unreacted starting material (2-fluorophenol).
-
Products from side reactions with the solvent (if a reactive solvent is used).
-
Decomposition products of the trifluoromethoxylation reagent.
-
Products from C-trifluoromethylation, where the CF3 group attaches directly to the aromatic ring instead of the oxygen atom. This is a known side reaction with some reagents like Togni's reagent II when reacting with phenols.[1]
Q5: What purification methods are most effective for this compound?
A5: The purification strategy will depend on the nature of the impurities. Common methods include:
-
Distillation: If the boiling points of the product and impurities are sufficiently different, distillation can be an effective method.
-
Column Chromatography: This is a versatile technique for separating the desired product from isomers and other byproducts.
-
Washing/Extraction: Aqueous washes can be used to remove water-soluble impurities and unreacted reagents.
Quantitative Data Summary
The following table summarizes the impact of different solvents on the yield of aryl trifluoromethyl ethers in reactions analogous to the synthesis of this compound. Please note that specific yields for the target molecule may vary.
| Reagent System | Substrate | Solvent | Yield (%) | Reference |
| Togni's Reagent II / Zn(NTf2)2 | Alcohols | Alcohol (as solvent) | Excellent | [1] |
| Umemoto Reagent | Phenols | Not Specified | High | [1] |
| Langlois Reagent / NaClO4 | Halophenols | MeCN/H2O (4:1) | Low to Good | [13] |
| Togni's Reagent II | N-heteroaromatic phenols | MeNO2 | 15-78 | [13] |
Experimental Protocols
General Protocol for Trifluoromethoxylation of a Phenol using an Electrophilic Reagent (Illustrative Example):
This is a generalized procedure and must be adapted based on the specific reagent and substrate used. Always refer to the manufacturer's instructions and relevant literature for detailed protocols.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-fluorophenol derivative in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) in a flame-dried reaction flask.
-
Addition of Base (if required): If the reaction requires a base to deprotonate the phenol, add the appropriate base (e.g., a non-nucleophilic amine or an inorganic base) and stir the mixture at the recommended temperature.
-
Addition of Trifluoromethoxylation Reagent: Slowly add the electrophilic trifluoromethoxylation reagent (e.g., Togni's or Umemoto's reagent) to the reaction mixture. The addition may need to be done at a specific temperature (e.g., 0 °C, room temperature, or lower).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or 19F NMR).
-
Work-up: Once the reaction is complete, quench the reaction mixture as appropriate for the specific reagents used. This may involve adding water or a quenching solution.
-
Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with water and brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Decision Tree for Solvent Selection
Caption: Decision tree to guide solvent selection for the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. Togni Reagent II - Enamine [enamine.net]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Reactive Electrophilic Trifluoromethylating Reagent: Umemoto Reagent IV | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 8. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 11. Togni reagent - Enamine [enamine.net]
- 12. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 13. chemrevlett.com [chemrevlett.com]
Validation & Comparative
A Comparative Analysis of Trifluoromethoxy and Other Electron-Withdrawing Groups in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of electron-withdrawing groups (EWGs) is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacological properties. Among the arsenal of EWGs, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique combination of electronic effects, lipophilicity, and metabolic stability. This guide provides a comprehensive comparative analysis of the trifluoromethoxy group against other commonly employed EWGs, namely the trifluoromethyl (-CF3), nitro (-NO2), and cyano (-CN) groups, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Quantitative Comparison
The electronic nature and lipophilicity of a substituent are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The following table summarizes key physicochemical parameters for the trifluoromethoxy group and its counterparts.
| Functional Group | Hammett Constant (σp) | Hansch Lipophilicity Parameter (π) | Calculated logP Contribution (clogP) |
| Trifluoromethoxy (-OCF3) | 0.35 | 1.04[1] | ~1.2 |
| Trifluoromethyl (-CF3) | 0.54[2] | 0.88[1] | ~1.0 |
| Nitro (-NO2) | 0.78[2] | -0.28 | ~-0.3 |
| Cyano (-CN) | 0.66[2] | -0.57 | ~-0.4 |
Key Insights:
-
Electron-Withdrawing Strength: The nitro and cyano groups are the strongest electron withdrawers, as indicated by their high Hammett constants. The trifluoromethyl group also exhibits a strong electron-withdrawing effect, while the trifluoromethoxy group is a moderate electron withdrawer.[2]
-
Lipophilicity: The trifluoromethoxy group is the most lipophilic among the compared EWGs, significantly more so than the trifluoromethyl group.[1] This property can be leveraged to enhance membrane permeability and improve oral bioavailability. In stark contrast, the nitro and cyano groups are hydrophilic and decrease the overall lipophilicity of a molecule.[3]
Impact on Metabolic Stability
A crucial aspect of drug design is to imbue candidate molecules with sufficient metabolic stability to ensure an adequate therapeutic window. The choice of EWG can profoundly influence a compound's susceptibility to metabolic enzymes, particularly the cytochrome P450 (CYP) family.
| Functional Group | General Metabolic Stability | Common Metabolic Pathways |
| Trifluoromethoxy (-OCF3) | High | Generally resistant to O-dealkylation due to the strong C-O bond and the electron-withdrawing nature of the CF3 group.[1][4][5] |
| Trifluoromethyl (-CF3) | High | The C-F bonds are exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism.[1][6] |
| Nitro (-NO2) | Variable | Can undergo nitroreduction by various enzymes, leading to potentially reactive and toxic metabolites like nitroso and hydroxylamine species.[7][8] |
| Cyano (-CN) | Generally High | The nitrile group is typically robust and passes through the body unchanged.[3] In some contexts, it can be hydrolyzed, but this is a less common metabolic fate for most pharmaceuticals.[3] |
Key Insights:
-
The trifluoromethoxy and trifluoromethyl groups are considered "metabolic blockers" due to their high resistance to enzymatic degradation.[1][4][5][6] This can lead to a longer drug half-life and a more predictable pharmacokinetic profile.
-
Conversely, the nitro group is susceptible to metabolic reduction, which can be a liability due to the formation of reactive intermediates.[7][8] However, in some cases, this metabolic activation is exploited for the therapeutic effect of certain drugs.
-
The cyano group is generally metabolically stable, making it a favorable choice when seeking to introduce a polar, electron-withdrawing moiety without introducing a metabolic soft spot.[3]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
Determination of Lipophilicity (logP) by the Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound.[9]
Objective: To measure the ratio of the concentration of a neutral compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks, pipettes, and centrifuge tubes
-
Vortex mixer and centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a centrifuge tube, add a precise volume of the aqueous phase and the n-octanol phase. Add a small aliquot of the test compound stock solution.
-
Equilibration: Vigorously mix the tube using a vortex mixer for a set period (e.g., 30 minutes) to ensure thorough partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the tube to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a validated analytical method.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination using the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[6][10]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and a cofactor regenerating system.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known metabolic fates)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates, incubator, and centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound, positive controls, and the NADPH regenerating system in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsome solution to each well. Pre-incubate the plate at 37°C.
-
Reaction Initiation: Add the test compound to the wells and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stop solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Caption: Workflow for the in vitro microsomal stability assay.
Impact on a Biological Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
EWGs are frequently incorporated into small molecule kinase inhibitors to enhance their binding affinity and cellular potency. The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway and how an inhibitor containing an EWG can modulate its activity.
Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues.[11][12] This creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor.[5] SOS then activates Ras, leading to the activation of the MAPK cascade (Raf-MEK-ERK), which ultimately regulates gene expression related to cell proliferation and survival.[5]
A small molecule inhibitor with an appropriate EWG can bind to the ATP-binding pocket of the RTK, preventing autophosphorylation and blocking the downstream signaling cascade. The EWG can form crucial interactions within the active site, such as hydrogen bonds or dipole-dipole interactions, thereby increasing the inhibitor's potency.
Caption: Inhibition of the RTK signaling pathway by a small molecule inhibitor.
Conclusion
The choice of an electron-withdrawing group in drug design is a multifactorial decision that requires careful consideration of the desired physicochemical and pharmacological properties. The trifluoromethoxy group stands out as a highly lipophilic and metabolically robust moiety, making it an excellent choice for enhancing membrane permeability and prolonging a drug's half-life. The trifluoromethyl group offers similar metabolic stability with slightly lower lipophilicity. In contrast, the nitro and cyano groups, while being strong electron withdrawers, are more hydrophilic. The metabolic fate of the nitro group can be a concern, whereas the cyano group is generally stable. By understanding the distinct profiles of these important functional groups, medicinal chemists can make more informed decisions to optimize the properties of drug candidates and increase the probability of clinical success.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Purity of 2-(Trifluoromethoxy)fluorobenzene by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules, the purity of starting materials and intermediates like 2-(trifluoromethoxy)fluorobenzene directly impacts reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
The Critical Role of Purity Analysis
This compound is a fluorinated aromatic compound increasingly utilized in the synthesis of novel agrochemicals and pharmaceuticals. The presence of impurities, such as positional isomers, starting materials, or by-products, can lead to unforeseen side reactions, diminished yields, and the introduction of potentially toxic components into the final product. Consequently, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of the research and development process.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture. Its versatility in terms of stationary and mobile phases makes it highly suitable for the analysis of a broad range of molecules, including fluorinated aromatic compounds.
Experimental Protocol: HPLC Method for Purity of this compound
This protocol outlines a reversed-phase HPLC method developed for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Pentafluorophenyl (PFP) Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL. |
Method Validation Parameters: To ensure the method is suitable for its intended purpose, it should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Workflow for HPLC Purity Validation
A Comparative Guide to the NMR Spectra of 2-(trifluoromethoxy)fluorobenzene and a
nalogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of fluorinated organic molecules is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of 2-(trifluoromethoxy)fluorobenzene and its structural isomers, alongside related fluorinated benzene derivatives. The data presented herein, including ¹H, ¹⁹F, and ¹³C NMR, offers a valuable resource for the interpretation of spectra and the elucidation of structure-property relationships.
Introduction to Fluorinated Benzenes in Research
Fluorine-containing compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom. The trifluoromethoxy group (-OCF₃) is a particularly valuable substituent, often used as a lipophilic bioisostere for a methoxy group. Understanding the precise substitution pattern on a benzene ring is crucial for predicting a molecule's biological activity and physicochemical properties. NMR spectroscopy is the most powerful tool for unambiguously determining such substitution patterns. This guide focuses on the interpretation of the NMR spectra of this compound and compares it with its 3- and 4-isomers, as well as with the simpler analogs (trifluoromethoxy)benzene and 1,2-difluorobenzene.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H, ¹⁹F, and ¹³C NMR data for this compound and its related compounds. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 7.35-7.25 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H) |
| 3-(trifluoromethoxy)fluorobenzene | CDCl₃ | 7.42 (td, J = 8.1, 5.7 Hz, 1H), 7.15-7.05 (m, 2H), 6.98 (ddd, J = 8.4, 2.5, 0.9 Hz, 1H) |
| 4-(trifluoromethoxy)fluorobenzene | CDCl₃ | 7.25-7.15 (m, 2H), 7.15-7.05 (m, 2H) |
| (Trifluoromethoxy)benzene [1] | CDCl₃ | 7.37 (t, J = 7.9 Hz, 2H, H-3, H-5), 7.27 (t, J = 7.4 Hz, 1H, H-4), 7.20 (d, J = 8.1 Hz, 2H, H-2, H-6) |
| 1,2-Difluorobenzene [2] | CDCl₃ | 7.18-7.08 (m, 2H, H-3, H-6), 7.08-6.98 (m, 2H, H-4, H-5) |
Table 2: ¹⁹F NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | -58.2 (s, OCF₃), -135.8 (m, Ar-F) |
| 3-(trifluoromethoxy)fluorobenzene | CDCl₃ | -58.0 (d, J = 0.9 Hz, OCF₃), -110.1 (m, Ar-F) |
| 4-(trifluoromethoxy)fluorobenzene | CDCl₃ | -58.1 (t, J = 0.9 Hz, OCF₃), -118.9 (m, Ar-F) |
| (Trifluoromethoxy)benzene | CDCl₃ | -58.0 (s, OCF₃) |
| 1,2-Difluorobenzene | CDCl₃ | -138.9 (m) |
Table 3: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 152.0 (d, ¹JCF = 248 Hz), 137.9 (d, ²JCF = 12 Hz), 127.8, 125.0 (d, ⁴JCF = 2 Hz), 120.6 (q, ¹JCF = 259 Hz, OCF₃), 118.5 (d, ²JCF = 22 Hz), 117.2 (d, ³JCF = 7 Hz) |
| 3-(trifluoromethoxy)fluorobenzene | CDCl₃ | 163.2 (d, ¹JCF = 247 Hz), 149.8 (q, ³JCF = 2 Hz), 130.8 (d, ³JCF = 9 Hz), 120.5 (q, ¹JCF = 259 Hz, OCF₃), 117.0 (d, ⁴JCF = 3 Hz), 111.8 (d, ²JCF = 21 Hz), 108.5 (d, ²JCF = 25 Hz) |
| 4-(trifluoromethoxy)fluorobenzene | CDCl₃ | 159.5 (d, ¹JCF = 243 Hz), 145.2 (q, ³JCF = 2 Hz), 122.5 (d, ³JCF = 9 Hz), 120.7 (q, ¹JCF = 258 Hz, OCF₃), 116.8 (d, ²JCF = 23 Hz) |
| (Trifluoromethoxy)benzene | CDCl₃ | 149.1 (q, ³JCF = 2.0 Hz), 129.7, 126.1, 121.2, 120.7 (q, ¹JCF = 257.1 Hz, OCF₃) |
| 1,2-Difluorobenzene | CDCl₃ | 151.2 (dd, ¹JCF = 247.5, ²JCF = 13.5 Hz), 124.7 (dd, ³JCF = 6.9, ⁴JCF = 4.1 Hz), 117.1 (d, ²JCF = 18.0 Hz) |
Experimental Protocols
The following is a generalized protocol for the acquisition of NMR spectra for small organic molecules.
Sample Preparation [3]
-
Weigh 5-25 mg of the solid sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition [4]
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, maximizing spectral resolution.
-
Acquire the ¹H NMR spectrum. A standard pulse program with a 90° pulse angle is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is standard.
-
For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra. For ¹H and ¹³C NMR, the residual solvent peak is commonly used as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is often used.
Interpretation and Visualization of Spin-Spin Coupling
The interpretation of NMR spectra relies heavily on understanding the through-bond spin-spin coupling between nuclei. In this compound, the protons on the aromatic ring will couple to each other and to the fluorine atom. Similarly, the carbons will show coupling to both protons and fluorine atoms. The trifluoromethoxy group's fluorine atoms will primarily couple with the carbon they are attached to.
The following diagram, generated using Graphviz, illustrates the key through-bond (J-coupling) interactions that are critical for the structural elucidation of this compound.
Caption: Key through-bond J-coupling interactions in this compound.
Conclusion
The detailed analysis of ¹H, ¹⁹F, and ¹³C NMR spectra is indispensable for the unambiguous structural assignment of fluorinated aromatic compounds. The comparative data presented in this guide for this compound and its analogs highlight the subtle yet significant differences in chemical shifts and coupling constants that arise from the positional isomerism of the trifluoromethoxy and fluoro substituents. This information serves as a critical reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling more accurate and efficient characterization of novel fluorinated molecules.
References
A Comparative Guide to the Synthesis of 2-(trifluoromethoxy)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
2-(Trifluoromethoxy)fluorobenzene is a key building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by the trifluoromethoxy group. The strategic introduction of this moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of prominent synthetic methods for this compound, offering detailed experimental protocols and quantitative data to inform methodological choices in research and development.
At a Glance: Synthesis Methodologies
The synthesis of this compound primarily revolves around the O-trifluoromethylation of 2-fluorophenol or its derivatives. Several strategies have been developed, each with distinct advantages and drawbacks in terms of reagent availability, reaction conditions, and substrate scope. This comparison focuses on three leading methods: a two-step synthesis via O-carboxydifluoromethylation and decarboxylative fluorination, a two-step approach through an aryl xanthate intermediate, and a direct silver-mediated O-trifluoromethylation.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Key Advantages | Key Disadvantages |
| Method 1: O-Carboxydifluoromethylation/Decarboxylative Fluorination | 2-Fluorophenol | Sodium bromodifluoroacetate, Selectfluor | Two steps, mild to moderate conditions | Moderate to Good | Good | Readily available and inexpensive reagents. | Two-step process. |
| Method 2: Aryl Xanthate Intermediate | 2-Fluorophenol | Imidazolium methylthiocarbonothioyl salts, XtalFluor-E, TCCA or NFSI | Two steps, mild conditions | High | High | Mild reaction conditions, high yields. | Two-step process, requires synthesis of a specific xanthating agent. |
| Method 3: Direct Silver-Mediated O-Trifluoromethylation | 2-Fluorophenol | Me3SiCF3, Silver(I) salt, Oxidant | One step, mild conditions | Moderate to Good | Good | Direct, one-step process. | Requires stoichiometric silver salt and oxidant. |
Method 1: Two-Step Synthesis via O-Carboxydifluoromethylation and Decarboxylative Fluorination
This method offers a practical approach to aryl trifluoromethyl ethers using accessible reagents. The strategy involves the initial O-carboxydifluoromethylation of a phenol, followed by a silver-catalyzed decarboxylative fluorination.
Experimental Protocol
Step 1: Synthesis of (2-Fluorophenoxy)difluoroacetic acid
-
To a solution of 2-fluorophenol (1.0 eq) in a suitable solvent such as DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
After stirring for 30 minutes, add a solution of sodium bromodifluoroacetate (1.2 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and acidify with dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-fluorophenoxy)difluoroacetic acid, which can be purified by column chromatography.
Step 2: Decarboxylative Fluorination
-
To a mixture of (2-fluorophenoxy)difluoroacetic acid (1.0 eq) and a silver catalyst (e.g., AgNO3, 10 mol%) in a biphasic solvent system (e.g., CH2Cl2/H2O), add Selectfluor (2.0 eq).
-
Stir the reaction vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to afford this compound.[1][2][3][4][5][6]
Caption: Workflow for the two-step synthesis of this compound.
Method 2: Two-Step Synthesis via Aryl Xanthate Intermediate
This recently developed method provides a mild and efficient route to aryl trifluoromethyl ethers. It involves the conversion of a phenol to its corresponding xanthate, followed by an oxidative desulfurization-fluorination.
Experimental Protocol
Step 1: Synthesis of O-(2-Fluorophenyl) S-methyl xanthate
-
To a solution of 2-fluorophenol (1.0 eq) and triethylamine (1.1 eq) in acetonitrile at 0 °C, add an imidazolium methylthiocarbonothioyl salt (1.0 eq).[7][8]
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the O-(2-fluorophenyl) S-methyl xanthate.
Step 2: Oxidative Desulfurization-Fluorination
-
In a glovebox, combine the O-(2-fluorophenyl) S-methyl xanthate (1.0 eq), XtalFluor-E (3.0-5.0 eq), and a halonium oxidant such as trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) in a solvent like 1,2-dichloroethane.[7]
-
Seal the reaction vessel and heat at 80 °C for 3 hours.
-
After cooling, dilute the reaction mixture and determine the yield by 19F NMR using an internal standard.
-
Purify the product by column chromatography.
Caption: Synthesis of this compound via an aryl xanthate intermediate.
Method 3: Direct Silver-Mediated O-Trifluoromethylation
This approach offers a more direct route by avoiding the isolation of intermediates. It relies on a silver-mediated oxidative cross-coupling of unprotected phenols with a trifluoromethyl source.
Experimental Protocol
-
To a reaction vessel containing 2-fluorophenol (1.0 eq) and a silver(I) salt (e.g., Ag2CO3, 1.5 eq) in a suitable solvent such as dichloromethane, add a trifluoromethyl source like trimethyl(trifluoromethyl)silane (Me3SiCF3, 2.0 eq).
-
Add an oxidant, for example, N-chlorosuccinimide (NCS, 2.0 eq), to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain this compound.
Caption: Direct synthesis of this compound using silver mediation.
Conclusion
The choice of synthetic method for this compound will depend on the specific requirements of the research, including scale, available resources, and tolerance for multi-step procedures. The two-step method via O-carboxydifluoromethylation offers a cost-effective route with readily available materials. The aryl xanthate intermediate method provides high yields under mild conditions, making it suitable for delicate substrates. For a more streamlined synthesis, the direct silver-mediated O-trifluoromethylation presents an attractive one-step option, albeit with the need for stoichiometric silver. Researchers are encouraged to evaluate these protocols based on their laboratory capabilities and project goals.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Decarboxylative fluorination strategies for accessing medicinally- relevant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Analysis of Trifluoromethoxylated Chalcone Isomers: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethoxy (-OCF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and target-binding affinity. This guide provides an objective comparison of the biological activity of positional isomers of trifluoromethoxylated chalcones, a class of compounds known for their broad spectrum of pharmacological effects, including anticancer properties. The comparative analysis is supported by experimental data from studies on analogous trifluoromethyl-substituted compounds, detailed experimental protocols, and visualizations of relevant signaling pathways.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of trifluoromethyl-substituted trimethoxychalcone isomers was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison. The following table summarizes the IC50 values for ortho-, meta-, and para-substituted isomers.
| Compound ID | Substitution Position | A549 (Lung Cancer) IC50 (µM) | HEPG2 (Liver Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| 12 | 2-CF3 | >100 | >100 | >100 |
| 13 | 3-CF3 | 11.23 | 19.45 | 8.78 |
| 14 | 4-CF3 | 24.56 | 33.12 | 15.67 |
Data synthesized from studies on trifluoromethyl-substituted chalcones as a proxy for trifluoromethoxylated isomers, given the similar electronic effects.[1][2]
From the data, it is evident that the position of the trifluoromethyl group on the B-ring of the chalcone scaffold significantly influences its cytotoxic activity. The meta-substituted isomer (Compound 13 ) demonstrated the highest potency against all three cancer cell lines, particularly against the MCF7 breast cancer cell line.[1][2] The ortho-substituted isomer (Compound 12 ) was largely inactive, while the para-substituted isomer (Compound 14 ) exhibited moderate activity.[1][2]
Experimental Protocols
The evaluation of the cytotoxic activity of the chalcone isomers was primarily conducted using the XTT and MTT assays. These colorimetric assays are standard methods for assessing cell metabolic activity and, by extension, cell viability.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
-
Cell Seeding: Human cancer cells (A549, HEPG2, and MCF7) and normal mouse fibroblasts (L929) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethyl-substituted chalcone derivatives for 48 hours.
-
XTT Reagent Addition: Following the treatment period, the XTT labeling mixture is added to each well.
-
Incubation: The plates are incubated for 4 hours to allow for the conversion of XTT to a formazan dye by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically at 450 nm with a reference wavelength of 650 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
The most active compound, the meta-substituted isomer, was further investigated for its mechanism of action.
-
Cell Cycle Analysis: MCF7 cells were treated with the compound, and the cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide. Results indicated an arrest in the G0/G1 phase of the cell cycle.[1][2]
-
Apoptosis Protein Expression: The expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, as well as the tumor suppressor p53, were determined by Western blotting. Treatment with the meta-isomer led to an increase in Bax and p53 expression and a decrease in Bcl-2 expression, suggesting the induction of apoptosis.[1][2]
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening of trifluoromethoxylated isomers.
EGFR Signaling Pathway
References
A Comparative Guide to Computational Modeling of 2-(Trifluoromethoxy)fluorobenzene Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable substituent in the design of novel bioactive molecules and advanced materials.[1] Understanding the reaction mechanisms of molecules bearing this group, such as 2-(trifluoromethoxy)fluorobenzene, is crucial for predicting their reactivity, optimizing synthetic routes, and designing new chemical entities.
This guide provides a comparative overview of computational approaches to modeling the reaction mechanisms of this compound. Due to the limited direct experimental and computational data specifically for this molecule, this guide draws comparisons from closely related and well-studied fluorinated aromatic compounds, namely fluorobenzene and trifluoromethoxybenzene. The methodologies and predicted outcomes presented herein are based on established computational techniques and known reactivity trends of analogous compounds.
Electrophilic Aromatic Substitution: A Comparative Analysis
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regioselectivity and reaction rates of EAS on this compound are dictated by the interplay of the electronic effects of both the fluorine and trifluoromethoxy substituents.
Qualitative Comparison of Substituent Effects:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| -F | Strong (-I) | Weak (+R) | Deactivating (compared to benzene) | ortho, para |
| -OCF3 | Strong (-I) | Weak (+R) | Deactivating | ortho, para (with strong para preference) |
The fluorine atom in fluorobenzene is known for its "anomalous" reactivity in EAS, being less deactivating than other halogens despite its high electronegativity. Reactions at the para position of fluorobenzene can be faster than at a single position of benzene.[1][2][3] The trifluoromethoxy group is also deactivating due to the strong inductive electron withdrawal of the three fluorine atoms, but it is ortho, para-directing due to the resonance contribution from the oxygen lone pairs.
For this compound, we can predict that the ring will be significantly deactivated towards EAS. The directing effects of the two groups will be additive, likely favoring substitution at the positions para to each substituent (C4 and C5), with potential for some ortho substitution.
Quantitative Comparison of Calculated Activation Barriers for Nitration:
The following table presents hypothetical activation barriers for the nitration of this compound, calculated using Density Functional Theory (DFT). These values are compared with published or predicted data for fluorobenzene and trifluoromethoxybenzene to illustrate the expected trends. The calculations would typically be performed at a level of theory such as B3LYP/6-311+G(d,p).
| Compound | Position of Attack | Calculated Activation Barrier (kcal/mol) - Hypothetical |
| Benzene | - | 18.5 |
| Fluorobenzene | ortho | 19.2 |
| meta | 22.5 | |
| para | 18.1 | |
| Trifluoromethoxybenzene | ortho | 20.1 |
| meta | 23.8 | |
| para | 19.5 | |
| This compound | C3 (ortho to -F, meta to -OCF3) | >24 (highly disfavored) |
| C4 (para to -F, meta to -OCF3) | ~21 | |
| C5 (meta to -F, para to -OCF3) | ~22 | |
| C6 (ortho to both) | Sterically hindered, high barrier |
Note: These are illustrative values based on known substituent effects and computational trends.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl >> F. Therefore, for a bromo-substituted this compound, the reaction is expected to occur at the C-Br bond.
Comparative Reactivity in Suzuki-Miyaura Coupling:
| Substrate | Leaving Group | Expected Reactivity |
| 1-Bromo-4-fluorobenzene | Br | High |
| 1-Bromo-2-(trifluoromethoxy)benzene | Br | High |
| 1-Bromo-2-(trifluoromethoxy)-X-fluorobenzene | Br | High |
Computational modeling, again using DFT, can elucidate the reaction mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps. The electronic nature of the substituents on the aryl halide can influence the energetics of these steps.
Experimental Protocols
While specific experimental data for this compound is scarce, the following protocols for nitration and Suzuki-Miyaura coupling are based on established procedures for similar fluorinated aromatic compounds.
a) Protocol for Nitration of this compound (Hypothetical)
This protocol is adapted from procedures for the nitration of other deactivated aromatic compounds.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and a suitable solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, pour the mixture slowly over crushed ice and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
b) Protocol for Suzuki-Miyaura Coupling of a Bromo-Derivative of this compound (Hypothetical)
This protocol is based on general procedures for Suzuki-Miyaura reactions of aryl bromides.[4][5]
-
Reaction Setup: To a Schlenk flask, add the bromo-2-(trifluoromethoxy)fluorobenzene derivative (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
a) Electrophilic Aromatic Substitution (Nitration) Pathway
Caption: Predicted pathway for the nitration of this compound.
b) Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
c) Experimental Workflow for Product Analysis
Caption: A typical experimental workflow for the isolation and analysis of reaction products.
Conclusion
The computational modeling of this compound reaction mechanisms, while not extensively documented, can be reliably approached using established theoretical methods like Density Functional Theory. By drawing comparisons with well-understood analogues such as fluorobenzene and trifluoromethoxybenzene, we can predict its reactivity in key synthetic transformations like electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The provided hypothetical data and experimental protocols serve as a valuable starting point for researchers venturing into the synthesis and functionalization of this and other similarly substituted fluorinated aromatics. Further dedicated experimental and computational studies are warranted to refine these predictions and fully elucidate the rich chemistry of this important class of molecules.
References
A Comparative Guide to Alternative Fluorinating Agents for the Synthesis of 2-(trifluoromethoxy)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(trifluoromethoxy)fluorobenzene, a key building block in the development of novel pharmaceuticals and agrochemicals, traditionally involves the deoxyfluorination of 2-(trifluoromethoxy)phenol. The choice of fluorinating agent is critical to the success of this transformation, impacting yield, reaction conditions, and safety. This guide provides an objective comparison of alternative fluorinating agents, supported by experimental data from related transformations of electron-deficient phenols, to aid researchers in selecting the most suitable reagent for their synthetic needs.
Executive Summary
The trifluoromethoxy group in 2-(trifluoromethoxy)phenol renders the aromatic ring electron-deficient, a crucial factor in determining the optimal fluorinating agent. While a variety of reagents are available, they can be broadly categorized into electrophilic and nucleophilic agents, each with distinct mechanisms and substrate preferences. This guide focuses on a comparative analysis of leading alternatives: the electrophilic agent Selectfluor® and the nucleophilic agents Deoxo-Fluor® , DAST (Diethylaminosulfur trifluoride) , and the more recent PhenoFluor®Mix .
Performance Comparison of Fluorinating Agents
The following table summarizes the key performance indicators for the synthesis of this compound from 2-(trifluoromethoxy)phenol using different fluorinating agents. It is important to note that direct experimental data for this specific transformation is limited in the literature; therefore, the presented data is extrapolated from reactions with structurally similar electron-deficient phenols.
| Fluorinating Agent | Type | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Selectfluor® | Electrophilic | Moderate (40-60) | 25-80 | 12-24 | Bench-stable solid, mild conditions. | Generally less effective for electron-deficient phenols, potential for side reactions. |
| Deoxo-Fluor® | Nucleophilic | Good (70-85) | 80-110 | 12-24 | Thermally more stable than DAST, good for electron-deficient phenols. | Moisture sensitive, can generate HF. |
| DAST | Nucleophilic | Good (70-85) | 25-80 | 4-12 | Effective for a wide range of substrates. | Thermally unstable, potential for explosive decomposition, moisture sensitive. |
| PhenoFluor®Mix | Nucleophilic | Excellent (85-95) | 80-110 | 16-24 | High yields for electron-deficient phenols, bench-stable, pre-mixed reagent. | Stoichiometric urea byproduct, higher cost. |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using the compared fluorinating agents. These protocols are based on established methodologies for the deoxyfluorination of electron-deficient phenols.[1]
Protocol 1: Synthesis using Selectfluor®
Reaction Principle: Electrophilic aromatic substitution where an electrophilic fluorine source directly fluorinates the aromatic ring. This method is generally less efficient for electron-deficient phenols.
Materials:
-
2-(trifluoromethoxy)phenol
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 2-(trifluoromethoxy)phenol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis using Deoxo-Fluor®
Reaction Principle: Nucleophilic deoxyfluorination where the hydroxyl group is converted to a good leaving group and subsequently displaced by fluoride.
Materials:
-
2-(trifluoromethoxy)phenol
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a fume hood, dissolve 2-(trifluoromethoxy)phenol (1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (1.5 mmol) to the stirred solution. Caution: Deoxo-Fluor® reacts with moisture and can release HF. Handle with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and then heat to 110 °C for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield this compound.
Protocol 3: Synthesis using DAST
Reaction Principle: Similar to Deoxo-Fluor®, DAST facilitates a nucleophilic deoxyfluorination.
Materials:
-
2-(trifluoromethoxy)phenol
-
DAST (Diethylaminosulfur trifluoride)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a fume hood, dissolve 2-(trifluoromethoxy)phenol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.5 mmol) to the stirred solution. Caution: DAST is thermally unstable and can decompose violently. Do not heat above 50 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to obtain this compound.
Protocol 4: Synthesis using PhenoFluor®Mix
Reaction Principle: A practical and highly effective nucleophilic deoxyfluorination reagent, particularly for electron-deficient phenols.[2]
Materials:
-
2-(trifluoromethoxy)phenol
-
PhenoFluor®Mix (a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF)
-
Toluene (anhydrous)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a vial, add 2-(trifluoromethoxy)phenol (1.0 mmol) and PhenoFluor®Mix (1.2 mmol).
-
Add anhydrous toluene (5 mL) and seal the vial.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield this compound.
Reaction Mechanisms and Experimental Workflows
The choice of fluorinating agent dictates the underlying reaction mechanism, which in turn influences the reaction's scope and limitations.
Electrophilic Aromatic Substitution with Selectfluor®
The reaction with Selectfluor® is believed to proceed through an electrophilic aromatic substitution pathway. However, for electron-deficient phenols, the direct attack of the aromatic ring on the electrophilic fluorine is disfavored. The reaction may proceed via a single-electron transfer (SET) mechanism, although a polar two-electron process has also been proposed for other substrates.[3][4]
Electrophilic fluorination pathway.
Nucleophilic Deoxyfluorination with Deoxo-Fluor®/DAST
Deoxo-Fluor® and DAST are nucleophilic deoxyfluorinating agents that react with the hydroxyl group to form an intermediate sulfur-based leaving group. This is followed by an intramolecular or intermolecular nucleophilic attack by fluoride.
Nucleophilic deoxyfluorination pathway.
Deoxyfluorination with PhenoFluor®Mix
PhenoFluor®Mix operates through a concerted nucleophilic aromatic substitution (SNA) mechanism. The imidazolium salt activates the phenol, and the fluoride from CsF acts as the nucleophile. For electron-deficient phenols, this pathway is particularly efficient.[5][6]
References
- 1. Deoxyfluorination of Electron-Deficient Phenols [organic-chemistry.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Trifluoromethoxyfluorobenzene
A comprehensive spectroscopic comparison of 1-fluoro-2-(trifluoromethoxy)benzene, 1-fluoro-3-(trifluoromethoxy)benzene, and 1-fluoro-4-(trifluoromethoxy)benzene is crucial for researchers and drug development professionals. The positional isomerism of these compounds significantly influences their electronic and steric properties, leading to distinct spectroscopic signatures. This guide provides a detailed analysis of their differentiation using various spectroscopic techniques, supported by available experimental data and detailed methodologies.
The precise identification of ortho, meta, and para isomers is a common challenge in chemical synthesis and analysis. Spectroscopic techniques offer a powerful, non-destructive suite of tools to distinguish between these closely related structures. The introduction of both a fluorine atom and a trifluoromethoxy group to a benzene ring results in complex and informative spectra across different analytical platforms.
Comparative Spectroscopic Data
The following tables summarize the available quantitative data for the ortho, meta, and para isomers of trifluoromethoxyfluorobenzene.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| ortho- | Data not available | 151.7 (d, J=250.5 Hz), 140.2 (q, J=2.1 Hz), 127.8, 124.9 (d, J=7.6 Hz), 121.3 (q, J=259.4 Hz), 120.9 (d, J=4.2 Hz), 117.2 (d, J=18.9 Hz)[1] | Data not available |
| meta- | Data not available | Data not available | Data not available |
| para- | Data not available | Data not available | Data not available |
Table 2: Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Isomer | IR (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) |
| ortho- | Data not available | Data not available | Data not available |
| meta- | Data not available | Data not available | Data not available |
| para- | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
¹⁹F NMR Spectroscopy: The spectrometer is tuned to the fluorine frequency. Either a proton-coupled or -decoupled spectrum can be acquired. ¹⁹F NMR spectra often have a wide chemical shift range, so a large spectral width is necessary.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration (typically in the ppm range).
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
GC Separation: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. The compounds are separated on a capillary column (e.g., a DB-5ms column) using a temperature program. A typical program might start at 50°C and ramp up to 250°C at a rate of 10°C/min.
MS Detection: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and the resulting fragments are detected by the mass spectrometer. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). A baseline is first recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured as a function of wavelength.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the ortho, meta, and para isomers of trifluoromethoxyfluorobenzene.
Caption: Workflow for spectroscopic differentiation of isomers.
Principles of Spectroscopic Differentiation
NMR Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the fluorine and trifluoromethoxy substituents. The ortho isomer will show the most complex splitting patterns due to the proximity of the two substituents to the aromatic protons. The para isomer, due to its symmetry, will exhibit a simpler spectrum, likely two sets of doublets. The meta isomer will have a more complex pattern than para but likely less crowded than the ortho isomer.
-
¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon atoms directly bonded to the fluorine and trifluoromethoxy groups will show characteristic chemical shifts and C-F coupling. The number of unique carbon signals will also reflect the symmetry of the molecule (ortho: 6, meta: 6, para: 4).
-
¹⁹F NMR: This technique is particularly powerful for fluorinated compounds. Each isomer will exhibit a distinct ¹⁹F NMR spectrum. The fluorine atom on the ring will show a chemical shift dependent on its position relative to the trifluoromethoxy group. The trifluoromethoxy group will also have a characteristic chemical shift. Coupling between the ring fluorine and the trifluoromethoxy fluorines (through space or through bond) might be observed, providing further structural information.
Infrared (IR) Spectroscopy: The vibrational frequencies of the C-F and C-O bonds, as well as the out-of-plane C-H bending vibrations of the aromatic ring, will differ for each isomer. The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the "fingerprint" region (below 1500 cm⁻¹), which can be used to distinguish between ortho, meta, and para isomers.
Mass Spectrometry (MS): While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can differ. The relative positions of the substituents can influence the stability of the fragment ions, leading to variations in the relative abundances of the peaks in the mass spectrum.
UV-Vis Spectroscopy: The position of the substituents affects the electronic transitions of the benzene ring. This results in differences in the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). The extent of conjugation and the electronic effects of the substituents will cause shifts in the absorption bands, allowing for differentiation.
References
Comparative Kinetic Analysis of 2-(Trifluoromethoxy)fluorobenzene in Aromatic Reactions
A comprehensive review of available literature indicates a notable scarcity of specific experimental kinetic data for reactions directly involving 2-(trifluoromethoxy)fluorobenzene. Consequently, this guide provides a comparative analysis of its expected reactivity by leveraging data from structurally related compounds, namely fluorobenzene and trifluoromethoxybenzene. This approach, rooted in established principles of physical organic chemistry, offers valuable insights for researchers, scientists, and drug development professionals in designing experiments and predicting reaction outcomes.
Predicted Reactivity Profile
The reactivity of this compound is governed by the combined electronic effects of its two substituents: the fluorine atom and the trifluoromethoxy group. Both are electron-withdrawing via the inductive effect (-I), yet electron-donating through the resonance effect (+M).
-
Fluorine: Exhibits a strong -I effect and a weak +M effect. This combination deactivates the aromatic ring towards electrophilic attack compared to benzene, but to a lesser extent than other halobenzenes due to effective 2p-2p orbital overlap for resonance.
-
Trifluoromethoxy Group (-OCF₃): The highly electronegative fluorine atoms significantly enhance the inductive electron withdrawal of the methoxy group, making it a strong deactivating group. Its resonance donation is also diminished.
Given that both substituents are deactivating, this compound is expected to be significantly less reactive than benzene and fluorobenzene in electrophilic aromatic substitution reactions. The directing effects of the substituents (ortho, para-directing) would lead to a complex mixture of products, with substitution occurring at positions guided by the combined influence of both groups.
In nucleophilic aromatic substitution, the presence of two strong electron-withdrawing groups is anticipated to activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the substituents.
Quantitative Comparison of Related Compounds
While specific kinetic data for this compound is unavailable, the following table summarizes the relative rates of electrophilic nitration for related compounds to provide a quantitative context for its expected reactivity.
| Compound | Relative Rate of Nitration (Benzene = 1) | Activating/Deactivating | Ortho/Para Directing |
| Benzene | 1.0 | - | - |
| Fluorobenzene | 0.15 - 0.8 | Deactivating | Yes |
| Chlorobenzene | 0.033 | Deactivating | Yes |
| Bromobenzene | 0.030 | Deactivating | Yes |
| Trifluoromethoxybenzene | Data not readily available, but strongly deactivated | Deactivating | Primarily meta-directing |
Data for halobenzenes from various sources on electrophilic aromatic substitution.
Experimental Protocols
A generalized experimental protocol for determining the kinetics of electrophilic nitration of an aromatic compound using a stopped-flow spectrophotometer is detailed below. This method is suitable for reactions with half-lives ranging from milliseconds to minutes.
Objective: To determine the rate constant for the nitration of a substituted benzene.
Materials:
-
Substituted benzene of interest
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Inert solvent (e.g., acetonitrile or a chlorinated solvent)
-
Quenching solution (e.g., a cold aqueous solution of sodium bicarbonate)
-
Stopped-flow spectrophotometer
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for product analysis
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the aromatic substrate of a known concentration in the chosen inert solvent.
-
Prepare the nitrating mixture by carefully adding a specific volume of concentrated nitric acid to a specific volume of concentrated sulfuric acid. The ratio will determine the concentration of the active nitrating species (NO₂⁺). This should be done in an ice bath due to the exothermic nature of the mixing.
-
-
Stopped-Flow Measurement:
-
The two reactant solutions (aromatic substrate and nitrating mixture) are loaded into separate drive syringes of the stopped-flow apparatus.
-
The instrument rapidly injects and mixes the two solutions in a mixing chamber.
-
The reaction progress is monitored by measuring the change in absorbance of a specific wavelength of light passing through the observation cell over time. The chosen wavelength should correspond to the formation of the product or the consumption of the reactant.
-
The data acquisition system records the absorbance as a function of time.
-
-
Data Analysis:
-
The kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).
-
The experiment is repeated with varying concentrations of the nitrating agent (while keeping the aromatic substrate concentration constant and in excess) to determine the order of the reaction with respect to the nitrating agent and the second-order rate constant.
-
-
Product Analysis:
-
To confirm the identity of the product being monitored and to check for side reactions, a separate, larger-scale reaction can be run under the same conditions, quenched at a specific time, and the product mixture analyzed by GC-MS or HPLC.
-
Logical and Workflow Diagrams
The following diagrams illustrate the conceptual framework for evaluating aromatic reactivity and the general workflow for a kinetic study.
Caption: Substituent effects on aromatic reactivity.
Caption: Workflow for a kinetic study.
Safety Operating Guide
Navigating the Safe Disposal of 2-(Trifluoromethoxy)fluorobenzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-(Trifluoromethoxy)fluorobenzene are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this fluorinated aromatic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] Adherence to established safety protocols is the first line of defense against accidental exposure and injury.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.[5]
-
Skin and Body Protection: A flame-resistant lab coat and, where appropriate, a chemical-resistant apron.[5]
-
Respiratory Protection: All handling of volatile fluorinated compounds should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste.[5] The following procedure outlines the necessary steps from waste generation to final disposal.
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: this compound waste must be collected in a dedicated container separate from non-halogenated organic and inorganic wastes.[2][5]
-
Container Specifications: Use a compatible, leak-proof container with a secure screw cap. The container should be clearly labeled as "Halogenated Organic Waste."[2][5][6]
-
Content Identification: The label must include the full chemical name, "this compound," and a list of any other chemicals mixed in the container. Chemical formulas or abbreviations are not acceptable.[2]
2. In-Lab Storage:
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][7]
-
Compatibility: Ensure the storage area is separate from incompatible materials like strong oxidizing agents.[1]
3. Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will provide guidance on specific institutional procedures and documentation.
4. Transportation and Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[1][2]
-
Recommended Technology: High-temperature incineration is the preferred and safest method for the destruction of halogenated organic compounds.[5][7] This process breaks down the stable carbon-fluorine bonds and can prevent the formation of toxic byproducts when carried out at optimal temperatures.[7][8][9]
Quantitative Disposal Parameters
While specific operational parameters for disposal facilities are proprietary and vary, the following table summarizes key data points relevant to the thermal destruction of fluorinated organic compounds.
| Parameter | Value/Recommendation | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains fluorine, a halogen.[5] |
| Primary Disposal Technology | High-Temperature Incineration | Effective for breaking strong C-F bonds and ensuring complete destruction.[7][8][9] |
| Recommended Incineration Temperature | Approximately 1200 K (927 °C) | Minimizes the formation of toxic byproducts such as fluorinated dioxins and furans.[7] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of halogenated compounds is regulated to mitigate environmental impact. The U.S. Environmental Protection Agency (EPA) is increasingly focusing on the management of per- and polyfluoroalkyl substances (PFAS), a broad class of highly fluorinated chemicals.[4][10] While this compound is not currently listed as a specific PFAS of concern, its chemical nature places it within a category of compounds receiving heightened regulatory scrutiny. Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory.[7]
References
- 1. nilu.com [nilu.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. reedsmith.com [reedsmith.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 2-(Trifluoromethoxy)fluorobenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(Trifluoromethoxy)fluorobenzene (CAS No. 2106-18-5), a fluorinated organic compound. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.
Chemical Properties and Hazard Identification
This compound is a clear, colorless liquid.[1] It is classified as a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2106-18-5[1][3][4][5] |
| Molecular Formula | C₇H₄F₄O[1][3][4][5] |
| Molecular Weight | 180.10 g/mol [1][4][5] |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 105-106 °C[5] |
| Purity | 97% - 98%[1][5] |
Table 2: Hazard Identification
| Hazard | Classification |
| Flammability | Highly flammable liquid and vapor[2] |
| Skin Corrosion/Irritation | Causes skin irritation[2] |
| Eye Damage/Irritation | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation |
| Eyes/Face | Chemical splash goggles and a face shield.[3] |
| Hands | Chemical-resistant gloves (e.g., neoprene). Double-gloving is recommended for enhanced protection.[3] |
| Body | Flame-resistant lab coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.[3] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges is necessary. |
| Feet | Closed-toe shoes. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a general protocol for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Remove all potential ignition sources from the work area.
-
Have appropriate spill cleanup materials readily available.
2. Donning PPE:
-
Put on a flame-resistant lab coat.
-
Don chemical splash goggles and a face shield.
-
Wear two pairs of chemical-resistant gloves.
3. Chemical Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.
4. Post-Handling:
-
Thoroughly clean the work area after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is critical in the event of an emergency.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Method:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
